Pelabresib
描述
This compound is the hydrated form of this compound, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of two bromodomains at the N-terminus, the BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that play an important role during development and cellular growth.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
a bromodomain and extra-terminal protein inhibitor with antineoplastic activity; structure in first source
属性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
| Record name | CPI-0610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
| Record name | CPI-0610 anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelabresib anhydrous | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI-0610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELABRESIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pelabresib's Mechanism of Action in Myelofibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. The pathogenesis of MF is complex, involving dysregulated signaling pathways, most notably the JAK/STAT pathway. While JAK inhibitors have become a cornerstone of therapy, they do not fully address the underlying disease biology. Pelabresib (CPI-0610), an investigational, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in myelofibrosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, impact on key signaling pathways, and its effects on the cellular and molecular landscape of myelofibrosis. The guide includes a compilation of quantitative data from pivotal clinical trials and detailed experimental protocols for key assays used to elucidate this compound's mechanism.
Core Mechanism: BET Inhibition
This compound is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[1]
By binding to these acetylated histones, BET proteins recruit and stabilize transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This process facilitates the transcription of a wide array of genes, including those involved in cell proliferation, differentiation, and inflammation.
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This displacement prevents the recruitment of transcriptional machinery and leads to the downregulation of BET target gene expression. In the context of myelofibrosis, this inhibitory action has profound effects on the key drivers of the disease.
Impact on Key Signaling Pathways
Downregulation of the NF-κB Signaling Pathway
A central aspect of this compound's mechanism of action in myelofibrosis is its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of inflammation and is constitutively activated in many cancers, including myelofibrosis.[2] This chronic activation drives the production of a plethora of pro-inflammatory cytokines that contribute to the symptoms and pathology of the disease.
BET proteins, particularly BRD4, are key co-activators of NF-κB-mediated transcription. This compound's inhibition of BET proteins disrupts this co-activation, leading to a significant reduction in the expression of NF-κB target genes, including numerous pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4][5] This reduction in the "cytokine storm" associated with myelofibrosis is a key contributor to the clinical benefits observed with this compound treatment, including symptom improvement.
References
- 1. A step-by-step guide to ChIP-seq data analysis | Abcam [abcam.com]
- 2. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 3. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Detection of Transcription Factor-Binding Sites in ChIP-seq Experiments | Springer Nature Experiments [experiments.springernature.com]
- 5. Guidelines to Analyze ChIP-Seq Data: Journey Through QC and Analysis Considerations | Springer Nature Experiments [experiments.springernature.com]
Pelabresib: A Technical Deep Dive into BET Inhibition in Myeloproliferative Neoplasms
For Immediate Release
An In-Depth Technical Guide on the Function and Targets of Pelabresib, a Novel BET Inhibitor
This whitepaper provides a comprehensive technical overview of this compound (CPI-0610), an investigational, orally bioavailable, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of myeloproliferative neoplasms, with a particular focus on myelofibrosis (MF).
Core Mechanism of Action: Epigenetic Regulation Through BET Inhibition
This compound functions as a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key modification that signals transcriptionally active chromatin.[4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin.[4][5] This displacement disrupts the recruitment of transcriptional machinery to the promoters and enhancers of key target genes, leading to the downregulation of their expression.[6][7]
In the context of myelofibrosis, this mechanism is critical as BET proteins are known to regulate the transcription of genes involved in oncogenesis, inflammation, and fibrosis.[8][9] The dysregulation of these pathways is a hallmark of MF, contributing to splenomegaly, debilitating symptoms, and bone marrow failure.[7]
Key Molecular Targets and Signaling Pathways
This compound's therapeutic effects in myelofibrosis are mediated through the downregulation of several key signaling pathways and their downstream targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is constitutively activated in many cancers, including myelofibrosis.[3] This activation drives the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are central to the pathogenesis of MF.[8][9] BET proteins, particularly BRD4, are known coactivators of NF-κB.[10] By inhibiting BET proteins, this compound effectively downregulates NF-κB-mediated transcription of these inflammatory cytokines, thereby reducing the inflammatory burden in patients.[3][8]
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 6. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. esmo.org [esmo.org]
- 10. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
Pelabresib's Impact on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Emerging preclinical and clinical data have highlighted its significant therapeutic potential, particularly in hematological malignancies such as myelofibrosis (MF) and certain lymphomas.[3][4] A core component of this compound's mechanism of action is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer.[3][5] This technical guide provides an in-depth analysis of this compound's effects on the NF-κB pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to this compound and the NF-κB Signaling Pathway
This compound targets the tandem bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4.[3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] By competitively inhibiting this interaction, this compound effectively disrupts the expression of key oncogenes and pro-inflammatory genes.[6]
The NF-κB family of transcription factors plays a pivotal role in the cellular response to inflammatory stimuli, stress, and infection.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins.[7] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers (most commonly p65/p50) to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of a wide array of target genes, including those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins.[7] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor cell survival.[3][8]
Mechanism of Action: How this compound Modulates NF-κB Signaling
This compound's inhibitory effect on the NF-κB pathway is a direct consequence of its BET-inhibitory activity. BET proteins, particularly BRD4, are essential co-activators for NF-κB-mediated transcription.[9] BRD4 is recruited to NF-κB target gene promoters and enhancers, where it facilitates the assembly of the transcriptional machinery necessary for gene expression.
By displacing BRD4 from chromatin, this compound prevents the transcriptional activation of NF-κB target genes, even in the presence of nuclear NF-κB.[9] This leads to a significant reduction in the production of pro-inflammatory cytokines and other mediators that contribute to the pathogenesis of diseases like myelofibrosis.[6][10]
Figure 1: this compound's mechanism of action on the NF-κB signaling pathway.
Quantitative Data on this compound's Efficacy
Preclinical and clinical studies have provided quantitative data demonstrating this compound's potent inhibition of BET proteins and its downstream effects on the NF-κB pathway.
| Parameter | Value | Context | Reference |
| IC50 for BRD4-BD1 Inhibition | 39 nM | In vitro biochemical assay | [1] |
| IL-8 mRNA Suppression | Dose-dependent suppression at doses >120 mg | In patients with relapsed/refractory lymphomas | [8] |
| CCR1 mRNA Suppression | Dose-dependent suppression at doses >170 mg | In patients with relapsed/refractory lymphomas | [8] |
| Reduction in Inflammatory Cytokines | Significant reduction in a cluster of 19 cytokines (including TNFα, IL-6) with a median of -46% | In JAKi treatment-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |
| Spleen Volume Reduction (SVR35) | 68% of patients at 24 weeks | MANIFEST trial (Arm 3): JAKi-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |
| Total Symptom Score Reduction (TSS50) | 56% of patients at 24 weeks | MANIFEST trial (Arm 3): JAKi-naïve myelofibrosis patients treated with this compound and ruxolitinib | [9] |
Detailed Experimental Protocols
This section outlines the key experimental methodologies used to evaluate the effect of this compound on the NF-κB signaling pathway.
In Vitro BET Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BET bromodomains.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BRD4 bromodomain 1 (BD1) protein, a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), Europium-labeled anti-histone antibody, and APC-labeled streptavidin.
-
Procedure:
-
This compound is serially diluted in assay buffer.
-
BRD4-BD1 protein and the biotinylated H4K12ac peptide are incubated with the various concentrations of this compound.
-
Europium-labeled anti-histone antibody and APC-labeled streptavidin are added.
-
The plate is incubated to allow for FRET signal development.
-
The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
IC50 values are calculated using non-linear regression analysis.
-
-
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
-
Objective: To quantify the effect of this compound on the mRNA expression of NF-κB target genes (e.g., IL8, CCR1).
-
Methodology:
-
Cell Culture and Treatment: Relevant cancer cell lines (e.g., diffuse large B-cell lymphoma cells) are cultured and treated with varying concentrations of this compound for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers for the genes of interest and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.
-
Figure 2: Experimental workflow for qRT-PCR analysis of NF-κB target genes.
Cytokine Panel Analysis from Patient Samples
-
Objective: To measure the levels of multiple inflammatory cytokines in the plasma of patients treated with this compound.
-
Methodology:
-
Sample Collection and Processing: Whole blood samples are collected from patients at baseline and at various time points during treatment. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Multiplex Immunoassay: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously quantify a panel of cytokines. The assay utilizes antibody-coated beads specific for each cytokine.
-
Procedure:
-
Plasma samples are incubated with the antibody-coupled beads.
-
A mixture of biotinylated detection antibodies is added.
-
Streptavidin-phycoerythrin is added to bind to the biotinylated detection antibodies.
-
The beads are analyzed on a multiplex assay system, which identifies each bead and quantifies the fluorescence signal, proportional to the amount of bound cytokine.
-
-
Data Analysis: Cytokine concentrations are determined from standard curves, and changes from baseline are calculated.
-
Western Blot for NF-κB Pathway Proteins
-
Objective: To assess the effect of this compound on the levels and phosphorylation status of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Methodology:
-
Cell Lysis and Protein Quantification: Cells are treated with this compound and then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
-
Figure 3: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a well-defined mechanism of action that includes the significant downregulation of the pro-inflammatory NF-κB signaling pathway. The data accumulated from preclinical and clinical studies provide a strong rationale for its continued development, particularly in combination with other targeted therapies for the treatment of myelofibrosis and other hematological malignancies.
Future research should focus on further elucidating the precise molecular interactions between this compound, BET proteins, and the NF-κB transcriptional complex. Advanced techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could provide a genome-wide view of how this compound alters the binding of NF-κB and BRD4 to chromatin. Additionally, a deeper understanding of the specific NF-κB-dependent genes that are most sensitive to this compound treatment could lead to the identification of novel biomarkers for predicting patient response and for monitoring therapeutic efficacy. As our knowledge of this compound's impact on the NF-κB pathway expands, so too will our ability to harness its full therapeutic potential for patients in need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CPI-0610): a novel BET inhibitor for MF | VJHemOnc [vjhemonc.com]
- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MANIFEST update: this compound clinical and pathological investigations | VJHemOnc [vjhemonc.com]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. mdpi.com [mdpi.com]
- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
Pelabresib's Role in Epigenetic Modification: A Technical Guide
Introduction to Myelofibrosis and the Need for Novel Therapies
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, abnormal megakaryocyte production, and an overproduction of inflammatory cytokines.[1][2][3] These pathological features lead to progressive anemia, splenomegaly (enlarged spleen), and a significant symptom burden for patients.[1][4] For years, the cornerstone of treatment has been Janus kinase (JAK) inhibitors, such as ruxolitinib.[1][5] However, JAK inhibitors provide limited benefits for many patients, do not consistently resolve the underlying disease biology, and have high discontinuation rates, highlighting a significant unmet medical need for more effective and disease-modifying therapies.[1][6][7]
The field is now turning towards epigenetic modifiers as a novel therapeutic approach.[8] Epigenetic dysregulation is a common mechanism in myeloid cancers, affecting how genes are expressed without changing the DNA sequence itself.[8] Pelabresib (formerly CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, representing a promising strategy in this class.[8][9][10][11]
Core Mechanism of Action: BET Inhibition
This compound functions as an epigenetic modulator by targeting BET proteins (BRD2, BRD3, BRD4, and BRDT).[12] These proteins act as "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails.[12] This recognition is crucial for recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression.[12]
In various cancers, including myelofibrosis, BET proteins are aberrantly activated and drive the expression of key oncogenes and pro-inflammatory genes.[8][12] this compound selectively binds to the bromodomains of BET proteins, preventing them from docking onto chromatin.[13] This competitive inhibition displaces the transcriptional regulators, leading to the downregulation of target genes critical for cancer cell proliferation and inflammation, such as those regulated by Nuclear Factor kappa B (NF-κB).[8][10][12] This ultimately disrupts the signaling pathways that contribute to the primary hallmarks of myelofibrosis.[14]
Impact on Pathogenic Signaling Pathways in Myelofibrosis
The pathology of myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK/STAT and NF-κB pathways.[4][14] this compound's mechanism directly addresses these drivers.
-
Downregulation of NF-κB Signaling : The NF-κB pathway is a critical regulator of inflammation.[15] In myelofibrosis, its constitutive activation leads to the overproduction of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, which drive bone marrow fibrosis and systemic symptoms.[6][16] this compound has been shown to downregulate NF-κB signaling, leading to a significant reduction in the plasma levels of these key cytokines.[5][8][17][18]
-
Synergy with JAK Inhibition : The JAK/STAT pathway is also hyperactivated in myelofibrosis, leading to myeloproliferation.[14] While JAK inhibitors like ruxolitinib target this pathway, combining them with a BET inhibitor offers a synergistic effect.[1][19] Preclinical studies have demonstrated that simultaneous BET and JAK inhibition is a potent therapeutic strategy that exceeds the effects of JAK inhibitor monotherapy.[6] This combination cooperatively downregulates both JAK-driven oncogenic activity and BET-mediated inflammatory gene expression, addressing the disease's hallmarks more comprehensively.[6][15]
References
- 1. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 10. ashpublications.org [ashpublications.org]
- 11. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
- 17. onclive.com [onclive.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pelabresib's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] While initially investigated for its anti-tumor properties, a significant body of evidence from preclinical and clinical studies has illuminated its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes from key clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in modulating inflammatory pathways.
Core Mechanism of Action: Inhibition of BET-mediated Pro-inflammatory Gene Transcription
This compound's primary mechanism of anti-inflammatory activity stems from its inhibition of BET proteins, which are crucial epigenetic readers that regulate gene expression.[1] In inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]
The anti-inflammatory cascade of this compound can be summarized as follows:
-
Inhibition of BRD4: this compound selectively binds to the bromodomains of BRD4, preventing it from "reading" acetylated lysine residues on histones and other proteins.
-
Disruption of Transcriptional Elongation: By displacing BRD4 from chromatin, this compound disrupts the formation of transcriptional machinery at the promoters and enhancers of NF-κB target genes.
-
Downregulation of Pro-inflammatory Gene Expression: This leads to a significant reduction in the transcription and subsequent production of key inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
Preclinical studies have demonstrated that this compound treatment results in the downregulation of NF-κB signaling activity.[2][5] This has been further substantiated in clinical trials where this compound, particularly in combination with the JAK inhibitor ruxolitinib, has been shown to reduce levels of circulating pro-inflammatory cytokines in patients with myelofibrosis, a disease characterized by a chronic inflammatory state.[6][7]
Signaling Pathway
References
- 1. ashpublications.org [ashpublications.org]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
- 7. massbio.org [massbio.org]
The Influence of Pelabresib on Megakaryocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] In myeloproliferative neoplasms such as myelofibrosis, aberrant megakaryocyte differentiation and proliferation are key pathological features. This compound has shown potential in modulating these processes. This technical guide provides an in-depth overview of the current understanding of this compound's effect on megakaryocyte differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression. In the context of megakaryopoiesis, this mechanism has significant implications for the transcription factors and signaling pathways that govern megakaryocyte development and maturation. Notably, BET inhibition has been shown to interfere with the function of key hematopoietic transcription factors such as GATA1 and NF-E2, which are crucial for megakaryocyte lineage commitment and maturation.[1]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data from clinical and preclinical studies on the impact of this compound on parameters related to megakaryocyte differentiation and platelet production.
Table 1: Clinical Trial Data on Platelet Counts and Thrombocytopenia in Myelofibrosis Patients Treated with this compound
| Clinical Trial | Treatment Arm | Baseline Platelet Count (median, x 10⁹/L) | Most Common Hematologic Adverse Events (Grade ≥3) |
| MANIFEST-2 [2] | This compound + Ruxolitinib | 285 | Thrombocytopenia (9.0%), Platelet count decrease (4.2%), Anemia (23.1%) |
| Placebo + Ruxolitinib | 287 | Thrombocytopenia (5.6%), Platelet count decrease (0.9%), Anemia (36.4%) | |
| MANIFEST (Arm 3) [3] | This compound + Ruxolitinib | Not Reported | Thrombocytopenia (12%), Anemia (35%) |
Table 2: Effect of this compound on Megakaryocyte Clustering in Myelofibrosis Patients
| Clinical Trial | Treatment Arm | Patient Population | Key Finding |
| MANIFEST (Arms 2 & 3) [4] | This compound + Ruxolitinib | JAK inhibitor-naïve or suboptimal response to ruxolitinib | Over 50% of patients in Arm 3 and over 40% in Arm 2 experienced a 15% reduction in megakaryocyte clustering.[4] |
Signaling Pathways Modulated by this compound in Megakaryopoiesis
This compound's influence on megakaryocyte differentiation is mediated through the modulation of several key signaling pathways. As a BET inhibitor, it primarily affects gene transcription.
BET Inhibition and Core Megakaryopoiesis Transcription Factors
The master regulators of megakaryopoiesis, GATA1 and its downstream target NF-E2, are critical for the expression of megakaryocyte- and platelet-specific genes. BET proteins are known to be co-activators for these transcription factors. By displacing BET proteins from chromatin, this compound is hypothesized to downregulate the expression of GATA1 and NF-E2 target genes, thereby altering the course of megakaryocyte differentiation.
Crosstalk with JAK/STAT and NF-κB Signaling
In myelofibrosis, the JAK/STAT pathway is constitutively active, driving the expression of pro-inflammatory cytokines and contributing to abnormal megakaryopoiesis. This compound, in combination with JAK inhibitors like ruxolitinib, is thought to have a synergistic effect.[5] Additionally, BET inhibitors can attenuate the NF-κB signaling pathway, which is also implicated in the inflammatory milieu of myelofibrosis and can influence megakaryocyte differentiation.[1][6]
Experimental Protocols
In Vitro Differentiation of Megakaryocytes from CD34+ Hematopoietic Stem Cells
This protocol outlines the generation of megakaryocytes from human umbilical cord blood-derived CD34+ cells for subsequent analysis.
Materials:
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF)
-
Recombinant human interleukin-6 (IL-6)
-
Recombinant human interleukin-9 (IL-9)
Procedure:
-
Thaw cryopreserved CD34+ HSCs according to the manufacturer's instructions.
-
Culture the cells in serum-free expansion medium supplemented with a cytokine cocktail typically containing TPO (50 ng/mL), SCF (50 ng/mL), IL-6 (50 ng/mL), and IL-9 (50 ng/mL).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
At day 7, perform a half-media change with fresh medium and cytokines.
-
At day 10-14, mature megakaryocytes can be harvested for analysis. Differentiation can be monitored by observing cell morphology (increased size and granularity) and by flow cytometry for megakaryocyte-specific markers.
Flow Cytometry for Megakaryocyte Surface Markers and Ploidy
This protocol describes the analysis of megakaryocyte differentiation markers and DNA content (ploidy) using flow cytometry.
Materials:
-
Differentiated megakaryocyte culture
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorochrome-conjugated antibodies against CD41 (e.g., FITC) and CD61 (e.g., PE)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure for Surface Marker Staining:
-
Harvest megakaryocytes and wash with PBS containing 2% BSA.
-
Resuspend the cells in PBS with 2% BSA at a concentration of 1x10⁶ cells/mL.
-
Add the recommended concentration of anti-CD41 and anti-CD61 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS containing 2% BSA.
-
Resuspend the cells in PBS for flow cytometric analysis.
Procedure for Ploidy Analysis:
-
After surface staining, fix the cells in ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 30 minutes.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This assay is used to quantify megakaryocyte progenitors in a cell population.
Materials:
-
MegaCult™-C medium with cytokines (TPO, IL-3, IL-6) or other similar collagen-based medium
-
Cell suspension (e.g., bone marrow mononuclear cells or purified CD34+ cells)
-
Sterile 35 mm culture dishes
-
Anti-CD41 antibody for staining
Procedure:
-
Prepare a cell suspension at the desired concentration.
-
Mix the cell suspension with the MegaCult™-C medium according to the manufacturer's protocol.[7]
-
Dispense the mixture into 35 mm culture dishes.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 10-12 days.
-
Dehydrate and fix the collagen gel.
-
Stain the colonies with an anti-CD41 antibody.
-
Count the number of CD41-positive colonies under a microscope.
Western Blot for GATA1 and NF-E2
This protocol is for the detection of GATA1 and NF-E2 protein expression in hematopoietic cells.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against GATA1 and NF-E2
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GATA1 and NF-E2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound, as a BET inhibitor, demonstrates a clear potential to modulate the aberrant megakaryocyte differentiation observed in myelofibrosis. Its mechanism of action, centered on the transcriptional regulation of key hematopoietic factors, provides a rational basis for its therapeutic application. The synergistic effects observed with JAK inhibitors further highlight its promise. While clinical data on platelet counts and megakaryocyte morphology are encouraging, further preclinical studies providing detailed quantitative data on the dose-dependent effects of this compound on megakaryocyte differentiation markers and ploidy will be invaluable for a more complete understanding of its biological activity. The experimental protocols provided in this guide offer a framework for conducting such investigations and further elucidating the role of this compound in regulating megakaryopoiesis.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pelabresib In Vitro Assay Protocols for Cancer Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes and pro-inflammatory cytokines.[1][3] Preclinical studies have demonstrated that this compound treatment leads to the downregulation of critical cancer-driving pathways, including the NF-κB and JAK/STAT signaling cascades.[3][4] This results in decreased expression of oncogenes such as MYC and BCL-2, and pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis.[3][4]
These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included methodologies are designed to guide researchers in assessing the impact of this compound on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound against various cancer cell lines as reported in publicly available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IC₅₀ | BRD4-BD1 | 39 nM | [1] |
| EC₅₀ | MYC expression | 0.18 µM | [1] |
Table 2: Effects of this compound on Cancer Cell Lines
| Assay | Cancer Type | Cell Line(s) | Concentration | Duration | Effect | Reference |
| Cell Viability | Multiple Myeloma | INA6, MM.1S | 0-1500 nM | 72 hours | Dose-dependent decrease in viability | [1] |
| Cell Cycle Analysis | Multiple Myeloma | INA6, MM.1S | 800 nM | 72 hours | G1 cell cycle arrest | [1] |
| Apoptosis | Multiple Myeloma | INA6, MM.1S | 800 nM | 72 hours | Significant increase in apoptosis | [1] |
| Viability | Diffuse Large B-cell Lymphoma (ABC subtype), Burkitt Lymphoma | Not specified | Not specified | Not specified | Loss of viability | [3] |
Note: Specific quantitative data on the percentage of apoptosis and cell cycle distribution were not available in the searched sources.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for the described in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-1500 nM.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 800 nM) and a vehicle control for the desired duration (e.g., 72 hours).[1]
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with propidium iodide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 800 nM) and a vehicle control for the specified time (e.g., 72 hours).[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Gate the populations corresponding to G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Calculate the percentage of cells in each phase and compare the this compound-treated samples to the vehicle control.
Gene Expression Analysis (qRT-PCR)
This protocol describes the quantification of mRNA levels of target genes modulated by this compound, such as MYC, BCL2, IL6, and TNFα.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Validated Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| MYC | (Commercial validated primers are recommended) | (Commercial validated primers are recommended) | [1][3] |
| BCL2 | (Commercial validated primers are recommended) | (Commercial validated primers are recommended) | [2][5][6] |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG | [7] |
| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | [7] |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene.
-
Compare the fold change in gene expression in this compound-treated samples relative to the vehicle control.
-
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the protein levels and phosphorylation status of key signaling molecules affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKBα, anti-IKBα, anti-p-STAT3, anti-STAT3, anti-MYC, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibody Dilutions (to be optimized by the user):
| Antibody | Recommended Dilution | Reference |
| p-IKBα (Ser32/36) | 1:1000 | [8] |
| IKBα | 1:500 - 1:10000 | [9] |
| p-STAT3 (Tyr705) | 1:1000 | [10][11][12] |
| STAT3 | 1:1000 | [13][14] |
| MYC | (Refer to manufacturer's datasheet) | |
| BCL-2 | (Refer to manufacturer's datasheet) | |
| β-actin | (Refer to manufacturer's datasheet) |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
For phosphoproteins, calculate the ratio of the phosphorylated protein to the total protein.
-
Compare the protein expression levels in this compound-treated samples to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's anti-cancer activity. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential in various cancer contexts. It is recommended that each assay be optimized for the specific cell lines and experimental conditions being used.
References
- 1. biocat.com [biocat.com]
- 2. sinobiological.com [sinobiological.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Article | KnE Open [kneopen.com]
- 5. origene.com [origene.com]
- 6. media.neliti.com [media.neliti.com]
- 7. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-IkappaB alpha (Ser32/36) (5A5) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. IkB Alpha antibody (66418-1-Ig) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Pelabresib and Ruxolitinib in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed with the combination of pelabresib (a BET inhibitor) and ruxolitinib (a JAK1/2 inhibitor) in the context of myelofibrosis (MF). This document includes a summary of key clinical trial data, detailed experimental protocols for assessing synergy, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling and chronic inflammation.[1][2][3] Ruxolitinib, a potent JAK1/2 inhibitor, has been the standard of care, effectively reducing splenomegaly and symptom burden.[1][2] However, its efficacy can be limited, and it does not fully address the underlying disease biology.[4][5] this compound is an investigational, oral, small-molecule inhibitor of the bromodomain and extraterminal domain (BET) proteins.[2][6][7] BET proteins are epigenetic readers that regulate the transcription of genes involved in inflammation and cancer, particularly through the NF-κB signaling pathway.[6][8][9] Preclinical studies have suggested that the combination of a BET inhibitor and a JAK inhibitor could result in synergistic anti-cancer effects by targeting two distinct but interconnected pathogenic pathways in myelofibrosis.[4][10][11]
Mechanism of Synergistic Action
The synergistic effect of this compound and ruxolitinib stems from the dual inhibition of two key signaling pathways implicated in the pathogenesis of myelofibrosis: the JAK/STAT pathway and the NF-κB pathway.
-
Ruxolitinib directly inhibits JAK1 and JAK2, which are critical components of the JAK/STAT pathway.[1][12] Dysregulation of this pathway is a hallmark of myelofibrosis, leading to uncontrolled cell proliferation and the production of inflammatory cytokines.[1][3] By blocking JAK1/2, ruxolitinib reduces the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent transcription of target genes involved in cell growth and inflammation.[13][14]
-
This compound , a BET inhibitor, targets the NF-κB signaling pathway.[6][8] BET proteins, particularly BRD4, are essential for the transcription of NF-κB target genes, which include a wide range of pro-inflammatory cytokines and chemokines that contribute to the chronic inflammatory state in myelofibrosis.[6][9] By inhibiting BET proteins, this compound downregulates the expression of these inflammatory mediators.
The combination of these two agents leads to a more comprehensive blockade of the signaling networks driving myelofibrosis than either agent alone, resulting in enhanced clinical activity.
Data Presentation
The following tables summarize the key quantitative data from the pivotal MANIFEST and MANIFEST-2 clinical trials, demonstrating the superior efficacy of the this compound and ruxolitinib combination compared to ruxolitinib monotherapy.
Table 1: Spleen Volume Reduction (SVR35) in JAK Inhibitor-Naïve Myelofibrosis Patients
| Trial | Treatment Arm | Patient Population | SVR35 Rate at Week 24 | SVR35 Rate at Week 48 | Reference(s) |
| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 65.9% | 57.0% | [15][16] |
| Placebo + Ruxolitinib | JAKi-Naïve | 35.2% | 37.5% | [15][16] | |
| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 68% | 60% | [4][17] |
Table 2: Total Symptom Score Reduction (TSS50) in JAK Inhibitor-Naïve Myelofibrosis Patients
| Trial | Treatment Arm | Patient Population | TSS50 Rate at Week 24 | TSS50 Rate at Week 48 | Reference(s) |
| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 52.3% | 45.3% | [15][16] |
| Placebo + Ruxolitinib | JAKi-Naïve | 46.3% | 39.4% | [15][16] | |
| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 56% | - | [4][17] |
Table 3: Bone Marrow Fibrosis (BMF) Improvement in JAK Inhibitor-Naïve Myelofibrosis Patients
| Trial | Treatment Arm | Patient Population | BMF Improvement of ≥1 Grade at Week 24 | BMF Improvement of ≥1 Grade at Week 48 | Reference(s) |
| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 38.3% | 41.0% | [15] |
| Placebo + Ruxolitinib | JAKi-Naïve | 25.3% | 15.0% | [15] | |
| MANIFEST | This compound + Ruxolitinib (Arm 3) | JAKi-Naïve | 28% | - | [18] |
Table 4: Hemoglobin Response and Transfusion Independence in JAK Inhibitor-Naïve Myelofibrosis Patients
| Trial | Treatment Arm | Patient Population | Hemoglobin Response Rate at Week 24 | Red Blood Cell Transfusion Requirement (First 24 Weeks) | Reference(s) |
| MANIFEST-2 | This compound + Ruxolitinib | JAKi-Naïve | 10.7% | 27.6% | [19] |
| Placebo + Ruxolitinib | JAKi-Naïve | 6.0% | 37.5% | [19] |
Mandatory Visualizations
Caption: Synergistic inhibition of JAK/STAT and NF-κB pathways by ruxolitinib and this compound.
Caption: Workflow for preclinical assessment of this compound and ruxolitinib synergy.
Caption: Overview of the MANIFEST-2 Phase 3 clinical trial design.
Experimental Protocols
The following are generalized protocols for key experiments to assess the synergistic effects of this compound and ruxolitinib. These should be adapted and optimized for specific laboratory conditions and reagents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ruxolitinib individually and to assess their synergistic effect on the viability of myelofibrosis cell lines.
Materials:
-
Myelofibrosis cell lines (e.g., HEL, SET-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and ruxolitinib (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed myelofibrosis cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and ruxolitinib in complete medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][13]
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in myelofibrosis cells following treatment with this compound, ruxolitinib, and their combination.
Materials:
-
Myelofibrosis cell lines
-
This compound and ruxolitinib
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, ruxolitinib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the different treatments.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound and ruxolitinib on the phosphorylation status of key proteins in the JAK/STAT and NF-κB pathways.
Materials:
-
Myelofibrosis cell lines
-
This compound and ruxolitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drugs for a shorter duration (e.g., 4-24 hours) to capture signaling events. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins relative to total proteins across different treatment groups.
Protocol 4: Murine Model of Myelofibrosis
Objective: To evaluate the in vivo efficacy of the this compound and ruxolitinib combination in a mouse model of myelofibrosis.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human myelofibrosis cells (e.g., CD34+ cells from patients or a cell line)
-
This compound and ruxolitinib formulations for oral gavage
-
Calipers for spleen measurement
-
Histology reagents (formalin, decalcifying solution, paraffin, hematoxylin and eosin, reticulin stain)
-
ELISA kits for cytokine measurement
Procedure:
-
Model Establishment: Irradiate recipient mice and intravenously inject them with human myelofibrosis cells. Monitor for engraftment and development of myelofibrosis hallmarks (e.g., splenomegaly, anemia).
-
Treatment: Once the disease is established, randomize mice into four groups: vehicle control, this compound alone, ruxolitinib alone, and the combination of this compound and ruxolitinib. Administer drugs via oral gavage daily for a specified period (e.g., 21-28 days).
-
Monitoring: Monitor body weight and spleen size (by palpation and/or imaging) throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect spleens, femurs, and blood.
-
Measure spleen weight.
-
Fix femurs in formalin, decalcify, and embed in paraffin for histological analysis of bone marrow fibrosis using H&E and reticulin staining.
-
Analyze plasma for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
-
Data Analysis: Compare the endpoints (spleen weight, degree of bone marrow fibrosis, cytokine levels) between the treatment groups to assess the in vivo synergistic efficacy of the combination therapy.
Conclusion
The combination of this compound and ruxolitinib represents a promising therapeutic strategy for myelofibrosis, demonstrating significant synergistic effects in both preclinical models and clinical trials. The dual inhibition of the JAK/STAT and NF-κB pathways leads to superior clinical outcomes, including greater spleen volume reduction, improved symptom scores, and favorable effects on bone marrow fibrosis and anemia compared to ruxolitinib monotherapy. The protocols outlined in these application notes provide a framework for researchers to further investigate the synergistic mechanisms and potential of this combination therapy.
References
- 1. Drug synergy calculation and statistics [bio-protocol.org]
- 2. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
Pelabresib Dose-Response Analysis in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes and inflammatory mediators. In various cancers, particularly hematologic malignancies, the aberrant activity of BET proteins drives the expression of genes essential for tumor cell proliferation, survival, and immune evasion.
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and downregulating the transcription of their target genes. Notably, this compound has been shown to suppress the expression of the proto-oncogene MYC and key components of the NF-κB signaling pathway, both of which are critical drivers in many cancers. This targeted disruption of oncogenic and pro-inflammatory signaling pathways leads to a dose-dependent reduction in cell viability, induction of G1 cell cycle arrest, and apoptosis in susceptible cancer cell lines. These application notes provide a summary of the dose-response effects of this compound in various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The following table summarizes the quantitative analysis of this compound's effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are provided to facilitate comparison of this compound's potency across different cancer types.
| Cell Line | Cancer Type | Parameter | Value | Assay Conditions |
| INA6 | Multiple Myeloma | Cell Viability | Dose-dependent reduction | 0-1500 nM, 72 hours |
| Cell Cycle | G1 Arrest | 800 nM, 72 hours | ||
| Apoptosis | Significant Increase | 800 nM, 72 hours | ||
| MM.1S | Multiple Myeloma | Cell Viability | Dose-dependent reduction | 0-1500 nM, 72 hours |
| Cell Cycle | G1 Arrest | 800 nM, 72 hours | ||
| Apoptosis | Significant Increase | 800 nM, 72 hours | ||
| Various | Diffuse Large B-cell Lymphoma (ABC subtype) | Cell Viability | Loss of Viability | Not Specified |
| Various | Burkitt Lymphoma | Cell Viability | Loss of Viability | Not Specified |
| - | Target: BRD4-BD1 | IC50 | 39 nM | Biochemical Assay |
| - | Target: MYC | EC50 | 0.18 µM | Not Specified |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound functions by inhibiting BET proteins, which are critical for the transcription of key oncogenes and pro-inflammatory genes. The diagram below illustrates the simplified signaling pathway affected by this compound.
General Experimental Workflow for Dose-Response Analysis
The following diagram outlines a typical workflow for assessing the dose-response of a cancer cell line to this compound treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cell lines using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment (for adherent cells) or adaptation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells (for adherent cells). For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of MYC and BCL-2
This protocol describes the detection of MYC and BCL-2 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or culture flasks
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-c-MYC antibody
-
Mouse anti-BCL-2 antibody
-
Antibody for a loading control (e.g., rabbit or mouse anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well or flask.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Rabbit anti-c-MYC: 1:1000
-
Mouse anti-BCL-2: 1:500 - 1:1000
-
Loading control antibody: 1:1000 - 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 - 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to the loading control to compare relative protein expression levels.
-
Conclusion
This compound demonstrates potent and selective inhibition of BET proteins, leading to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, particularly those of hematologic origin. The provided protocols offer standardized methods for researchers to further investigate the dose-response relationship of this compound and its impact on key oncogenic signaling pathways. This information is crucial for the ongoing preclinical and clinical development of this compound as a promising therapeutic agent in oncology.
Application Notes and Protocols for Measuring Pelabresib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is a first-in-class, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and inflammatory mediators.[1][3] By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cancer cell proliferation, survival, and inflammation, such as MYC, BCL-2, and genes regulated by the NF-κB pathway.[1][4] this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of these target genes.[1]
These application notes provide detailed protocols for various techniques to measure the target engagement of this compound, enabling researchers to assess its biochemical and cellular activity. The described methods are essential for preclinical and clinical development, allowing for the quantification of drug-target interaction and the elucidation of its downstream pharmacological effects.
This compound's Mechanism of Action
This compound exerts its therapeutic effects by disrupting the interaction between BET proteins and acetylated chromatin. This leads to the suppression of transcriptional programs essential for tumor growth and inflammation.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and cellular potency of this compound.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | Biochemical Assay | 39 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |
| Multiple Myeloma Cells | Cell Viability | MYC expression | 0.18 | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to measure this compound's target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: CETSA experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., a hematological cancer cell line) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using a validated primary antibody against the target protein (e.g., BRD4). A recommended antibody is BRD4 (E2A7X) Rabbit mAb #13440 from Cell Signaling Technology, which recognizes the long isoform of BRD4.[5] Another option is the Anti-Brd4 antibody (ab245285) from Abcam.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both vehicle and this compound-treated samples to generate melt curves. A shift in the melt curve to higher temperatures for the this compound-treated samples indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a small molecule to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Principle of the NanoBRET assay.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-BRD4 fusion protein. Commercially available assays and reagents, such as the NanoBRET® Target Engagement BET BRD Assays from Promega, can be utilized.[6]
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Add a cell-permeable fluorescent tracer that binds to BRD4 at a fixed concentration (typically near its EC50 value).[6] Commercially available tracers for BET bromodomains can be used.[7]
-
Incubate for a period to allow the compound and tracer to reach binding equilibrium (e.g., 2 hours at 37°C).
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[7]
-
Measure the donor (NanoLuc®) emission at ~450 nm and the acceptor (tracer) emission at ~610 nm using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which reflects the intracellular target engagement potency.
-
RT-qPCR for Downstream Target Gene Expression
Measuring the mRNA levels of genes known to be regulated by BET proteins is an effective pharmacodynamic marker of this compound's target engagement. IL8 and CCR1 have been identified as genes whose expression is suppressed by this compound.[1]
Caption: RT-qPCR experimental workflow.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle for a specified time (e.g., 4-6 hours).
-
Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (IL8, CCR1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Validated Human IL8 Primer Sequences:
-
Validated Human CCR1 Primer Sequences: (Note: Specific sequences for CCR1 were not found in the provided search results. It is recommended to design and validate primers using tools like Primer-BLAST or use commercially available pre-validated primer sets.)
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
A dose-dependent decrease in the mRNA levels of IL8 and CCR1 in this compound-treated cells compared to vehicle-treated cells indicates target engagement and downstream pharmacological effect. In clinical studies, a rapid pharmacodynamic response was shown by a 55% median reduction in blood IL-8 mRNA levels 4 hours after the first dose of this compound.[9]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq can be used to assess the genome-wide occupancy of BET proteins and the effect of this compound on their chromatin binding.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
Application Notes and Protocols for In Vivo Studies of Pelabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (formerly CPI-0610) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1][2] By reversibly binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their function in recruiting transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory cytokines.[1][3] This mechanism of action has shown significant therapeutic promise, particularly in the context of myelofibrosis (MF), a hematologic malignancy characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms.[2][3] Preclinical and clinical studies have demonstrated that this compound, both as a monotherapy and in combination with JAK inhibitors like Ruxolitinib, can lead to significant reductions in spleen volume, improvements in symptom burden, and potential disease-modifying effects, including a reduction in bone marrow fibrosis.[4][5][6][7]
These application notes provide detailed protocols for the in vivo administration of this compound in preclinical mouse models of myelofibrosis, based on available data for this compound and the well-characterized prototypical BET inhibitor, JQ1. Additionally, a summary of key quantitative data from clinical trials is presented to offer a comprehensive overview of this compound's therapeutic potential.
Signaling Pathway of this compound in Myelofibrosis
This compound exerts its therapeutic effects in myelofibrosis by inhibiting BET proteins, which in turn downregulates the transcription of genes driven by key signaling pathways implicated in the disease's pathogenesis, most notably the NF-κB pathway.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from the MANIFEST and MANIFEST-2 clinical trials, which evaluated this compound in combination with Ruxolitinib in patients with myelofibrosis.
Table 1: Spleen Volume Reduction (SVR) in JAK Inhibitor-Naïve Myelofibrosis Patients
| Study Arm | SVR ≥35% at Week 24 | Mean Spleen Volume Reduction at Week 24 | Reference |
| This compound + Ruxolitinib | 65.9% | -50.6% | [4] |
| Placebo + Ruxolitinib | 35.2% | -30.6% | [4] |
Table 2: Symptom Score Reduction in JAK Inhibitor-Naïve Myelofibrosis Patients
| Study Arm | TSS ≥50% at Week 24 | Absolute Change in TSS at Week 24 | Reference |
| This compound + Ruxolitinib | 52.3% | -15.99 | [4] |
| Placebo + Ruxolitinib | 46.3% | -14.05 | [4] |
Table 3: Anemia and Bone Marrow Fibrosis Improvement in JAK Inhibitor-Naïve Myelofibrosis Patients
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | Reference |
| Hemoglobin Response (≥1.5 g/dL increase) | 9.3% | 5.6% | [8] |
| Patients Requiring RBC Transfusion (Weeks 1-24) | 30.8% | 41.2% | [8] |
| Improvement in Bone Marrow Fibrosis (≥1 grade) | 51.4% (at week 72) | 28.2% (at week 72) | [9] |
Experimental Protocols for In Vivo Studies
The following protocols are designed for conducting in vivo efficacy studies of this compound in mouse models of myelofibrosis. Due to the limited availability of published, detailed in vivo protocols specifically for this compound, the following recommendations are based on data from a lymphoma xenograft model using this compound and extensive preclinical studies with the prototypical BET inhibitor JQ1 in myelofibrosis models.
Protocol 1: Establishment of a Myelofibrosis Mouse Model
This protocol describes the generation of a myelofibrosis mouse model using retroviral transduction and transplantation of hematopoietic stem and progenitor cells (HSPCs) expressing a myeloproliferative neoplasm-associated mutation (e.g., JAK2V617F or MPLW515L).
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., C57BL/6, lethally irradiated)
-
Retroviral vectors encoding JAK2V617F or MPLW515L
-
5-Fluorouracil (5-FU)
-
Standard cell culture reagents and equipment
-
Flow cytometry reagents for HSPC analysis
Procedure:
-
Donor Mouse Preparation: Treat donor mice with a single intraperitoneal injection of 5-FU (150 mg/kg) to enrich for hematopoietic stem and progenitor cells.
-
HSPC Isolation: Five days after 5-FU treatment, euthanize donor mice and harvest bone marrow from femurs and tibias. Isolate lineage-negative HSPCs using a lineage cell depletion kit.
-
Retroviral Transduction: Transduce the isolated HSPCs with high-titer retrovirus encoding the desired mutation (JAK2V617F or MPLW515L) and a fluorescent reporter gene (e.g., GFP) through spinoculation in the presence of polybrene.
-
Recipient Mouse Preparation: On the day of transplantation, lethally irradiate recipient mice (e.g., two doses of 4.5 Gy, 4 hours apart).
-
Transplantation: Inject approximately 5 x 105 transduced HSPCs into the tail vein of each recipient mouse.
-
Disease Monitoring: Monitor the mice for signs of myelofibrosis, including weight loss, ruffled fur, and abdominal distention (indicative of splenomegaly). Perform regular peripheral blood analysis to monitor for leukocytosis, thrombocytosis, and anemia. Disease development is typically observed within 3-4 weeks post-transplantation.
Protocol 2: Preparation and Administration of this compound
This protocol provides instructions for the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
(2-hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water or saline
-
-
Oral gavage needles
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 10% (w/v) solution of HPβCD in sterile water or saline.
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Final Dosing Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with the 10% HPβCD vehicle to achieve the desired final concentration for dosing. For example, to prepare a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the 10% HPβCD vehicle. This results in a final DMSO concentration of 10%.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Oral Administration:
-
Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 µL/g of body weight.
-
Administer the prepared this compound solution orally using a gavage needle.
-
A suggested starting dose for efficacy studies is 30 mg/kg, administered once daily. A dose-response study could include dose levels of 10, 30, and 100 mg/kg.
-
Protocol 3: In Vivo Efficacy Evaluation
This protocol outlines the procedures for evaluating the efficacy of this compound in the myelofibrosis mouse model.
Experimental Design:
-
Groups:
-
Vehicle control
-
This compound (e.g., 30 mg/kg, once daily, oral gavage)
-
Ruxolitinib (positive control, e.g., 60 mg/kg, twice daily, oral gavage)
-
This compound + Ruxolitinib combination
-
-
Treatment Duration: 21-28 days.
-
Endpoints:
-
Spleen and liver weight
-
Complete blood counts (CBC)
-
Bone marrow histology (H&E and reticulin staining)
-
Flow cytometry analysis of bone marrow and spleen
-
Cytokine analysis from plasma
-
Procedure:
-
Treatment Initiation: Once the myelofibrosis phenotype is established (approximately 3-4 weeks post-transplantation), randomize mice into the different treatment groups.
-
Daily Dosing: Administer the respective treatments to each group as per the experimental design.
-
Monitoring: Monitor mice daily for clinical signs and body weight.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect peripheral blood for CBC analysis.
-
Harvest the spleen and liver and record their weights.
-
Isolate bone marrow from femurs and tibias.
-
Fix one femur in 10% neutral buffered formalin for histological analysis (H&E and reticulin staining to assess bone marrow fibrosis).
-
Prepare single-cell suspensions from the remaining bone marrow and spleen for flow cytometric analysis of hematopoietic cell populations.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Conclusion
This compound represents a promising therapeutic agent for myelofibrosis, with a well-defined mechanism of action and compelling clinical data. The provided protocols offer a framework for researchers to conduct in vivo studies to further investigate the preclinical efficacy and mechanisms of this compound and other BET inhibitors in relevant animal models of myelofibrosis. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be crucial for generating robust and translatable data.
References
- 1. esmo.org [esmo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. curetoday.com [curetoday.com]
Application Notes and Protocols: Gene Expression Analysis Following Pelabresib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally administered, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key genes involved in cancer and inflammation.[3] In myelofibrosis (MF), a rare bone marrow cancer, aberrant signaling pathways, including the JAK/STAT pathway, and epigenetic dysregulation drive the disease's pathogenesis.[1][4] this compound targets this epigenetic dysregulation by inhibiting BET proteins, thereby modulating the expression of oncogenic and inflammatory genes.[1][5]
These application notes provide a detailed overview of the gene expression changes observed following this compound treatment, protocols for key analytical methods, and guidance for interpreting the resulting data. This information is critical for understanding the pharmacodynamics of this compound and evaluating its therapeutic efficacy in preclinical and clinical settings.
Mechanism of Action: BET Inhibition
BET proteins bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers to activate gene expression.[2][5] In myelofibrosis, BET proteins are involved in the transcription of genes downstream of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] this compound competitively binds to the bromodomains of BET proteins, preventing them from docking onto chromatin.[2] This action disrupts the transcriptional activation of target genes, leading to the downregulation of key pro-inflammatory cytokines and oncogenes such as MYC and BCL-2.[5][7] This distinct epigenetic mechanism is complementary to the activity of JAK inhibitors like ruxolitinib.[1][6]
Caption: this compound inhibits BET proteins from binding to acetylated chromatin, suppressing transcription.
Key Biomarkers and Gene Expression Changes
Clinical studies have demonstrated that this compound treatment leads to significant and rapid changes in the expression of specific genes and their protein products, which serve as key pharmacodynamic (PD) biomarkers.
Downregulation of Pro-Inflammatory Cytokines
This compound, both as a monotherapy and in combination with ruxolitinib, has been shown to reduce levels of cytokines associated with inflammation and the NF-κB pathway.[8] A notable and rapid PD response is the reduction of Interleukin-8 (IL-8 or CXCL8) mRNA.[8] In the MANIFEST Phase II study, a significant decrease in blood IL-8 mRNA was observed just hours after the first dose.[8]
Table 1: Pharmacodynamic Effect of this compound on IL-8 Gene Expression (MANIFEST Study)
| Parameter | Value | Patient Cohort | Timepoint | Citation |
|---|
| Median Reduction in IL-8 mRNA | 55% | 102 patients with Myelofibrosis | 4 hours post-first dose |[8] |
Further analysis from the MANIFEST-2 study confirmed that the combination of this compound with ruxolitinib leads to a greater reduction in key inflammatory cytokines compared to ruxolitinib alone.
Table 2: Changes in Inflammatory Cytokine Levels at 24 Weeks (MANIFEST-2 Study)
| Cytokine | Treatment Arm | Result | Citation |
|---|---|---|---|
| IL-8, IL-6, TNF-α | This compound + Ruxolitinib | Greater reduction in average plasma levels |
| (NF-κB-regulated cytokines) | Placebo + Ruxolitinib | Lesser reduction in average plasma levels | |
Effect on Malignant Clone Burden
In addition to its anti-inflammatory effects, this compound treatment may also impact the underlying disease biology by reducing the burden of the malignant clone. Analysis from the MANIFEST-2 study showed a trend towards a greater reduction in the JAK2V617F mutant allele fraction in patients receiving the combination therapy, which was associated with a positive spleen volume response.[6][9]
Table 3: Effect of this compound Combination Therapy on Mutant Allele Frequency (MANIFEST-2 Study, 48-Week Follow-up)
| Parameter | This compound + Ruxolitinib | Placebo + Ruxolitinib | Citation |
|---|---|---|---|
| Mean Change from Baseline in VAF* | -24.1% | -16.3% | [9] |
| Patients with ≥50% VAF Reduction | 15% | 9.0% | [9] |
*VAF: Variant Allele Frequency
Experimental Protocols
To monitor the biological activity of this compound, quantitative analysis of gene expression and related biomarkers is essential. Below are standardized protocols for key assays.
Protocol 1: qRT-PCR for IL-8 mRNA Expression in Whole Blood
This protocol details the measurement of IL-8 (CXCL8) mRNA, a key pharmacodynamic biomarker for this compound activity.[8]
1. Sample Collection and Stabilization:
-
Collect peripheral blood samples directly into PAXgene Blood RNA Tubes.
-
Invert the tubes 8-10 times immediately after collection.
-
Store tubes upright at room temperature for at least 2 hours (up to 72 hours) to ensure complete cell lysis and RNA stabilization. For longer-term storage, freeze at -20°C or -80°C.
2. RNA Extraction:
-
Thaw frozen PAXgene tubes at room temperature if necessary.
-
Isolate total RNA using the PAXgene Blood RNA Kit following the manufacturer's instructions.
-
Elute the RNA in the provided elution buffer.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers, and buffer.
-
Incubate the RNA and master mix according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
4. Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix using a commercial qPCR master mix (e.g., TaqMan™ or SYBR Green).
-
Use validated primer/probe sets for the target gene (IL-8/CXCL8) and at least two stable housekeeping genes for normalization (e.g., B2M, PPIB).[3]
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the geometric mean of the Ct values for the housekeeping genes.
-
Normalize the target gene expression using the ΔΔCt method:
-
ΔCt = Ct(IL-8) - Ct(housekeeping mean)
-
ΔΔCt = ΔCt(post-treatment sample) - ΔCt(pre-dose baseline sample)
-
-
Calculate the relative fold change in gene expression as 2-ΔΔCt.
Protocol 2: Multiplex Immunoassay for Plasma Cytokine Panel
This protocol provides a high-level workflow for measuring multiple cytokine proteins (e.g., IL-8, IL-6, TNF-α) simultaneously from plasma samples.
1. Sample Collection and Processing:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Within 1 hour of collection, centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to a new cryovial. Avoid disturbing the buffy coat.
-
Store plasma at -80°C until analysis.
2. Immunoassay Procedure (e.g., Luminex):
-
Use a commercially available multiplex cytokine panel.
-
Prepare standards, quality controls, and plasma samples according to the manufacturer's protocol. This typically involves dilution in the provided assay buffer.
-
Add antibody-coupled magnetic beads to a 96-well plate, followed by standards, controls, and samples.
-
Incubate to allow cytokines to bind to the capture antibodies.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads again.
-
Resuspend beads in sheath fluid and acquire data on a multiplex immunoassay instrument.
3. Data Analysis:
-
Use the instrument's software to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.
-
Compare post-treatment cytokine concentrations to baseline levels to determine the effect of this compound.
Experimental and Analytical Workflow
The comprehensive analysis of this compound's effects on gene expression involves multiple steps, from patient sampling to final data interpretation.
Caption: Workflow for analyzing gene expression and biomarkers following this compound treatment.
Conclusion
Gene expression analysis is a cornerstone for characterizing the mechanism and clinical activity of this compound. The robust and rapid downregulation of IL-8 mRNA serves as a valuable pharmacodynamic biomarker, confirming target engagement.[3][8] Furthermore, changes in inflammatory cytokine profiles and malignant clone burden provide deeper insights into the potential for disease modification.[6][9] The protocols and data presented here offer a framework for researchers and drug developers to effectively assess the biological impact of this compound and other BET inhibitors in myelofibrosis and other hematologic malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
- 9. targetedonc.com [targetedonc.com]
Pelabresib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory cytokines.[3] In myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, BET proteins are implicated in driving the expression of genes involved in pro-inflammatory signaling pathways, such as NF-κB, and abnormal blood cell development.[1][4]
Ruxolitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, is an established therapy for myelofibrosis that primarily targets the dysregulated JAK/STAT signaling pathway, which is a hallmark of the disease.[2] While ruxolitinib effectively reduces spleen size and symptom burden, many patients experience a suboptimal response or lose response over time.[5]
Preclinical evidence has suggested a synergistic effect when combining a BET inhibitor with a JAK inhibitor.[6][7] This combination therapy is hypothesized to target two distinct but interconnected pathogenic mechanisms in myelofibrosis: the epigenetic dysregulation mediated by BET proteins and the aberrant cytokine signaling driven by the JAK/STAT pathway. The dual targeting approach aims to achieve a deeper and more durable clinical response. This rationale has been explored in the MANIFEST and MANIFEST-2 clinical trials, which have demonstrated promising efficacy and a manageable safety profile for the combination of this compound and ruxolitinib in patients with myelofibrosis.[5][8][9]
These application notes provide a detailed overview of the experimental design for preclinical studies evaluating this compound in combination with ruxolitinib, including in vitro and in vivo methodologies.
Signaling Pathways and Experimental Workflow
The combination of this compound and ruxolitinib targets two critical signaling pathways implicated in the pathogenesis of myelofibrosis: the JAK/STAT pathway and the NF-κB pathway.
Caption: Signaling pathways targeted by this compound and ruxolitinib.
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound combination therapy.
Caption: A typical preclinical experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and ruxolitinib.
Table 1: In Vitro IC50 Values of Ruxolitinib in Myelofibrosis-Relevant Cell Lines
| Cell Line | Driver Mutation | Ruxolitinib IC50 (nM) | Reference |
| HEL | JAK2 V617F | 186 | [1] |
| Ba/F3-EPOR-JAK2V617F | JAK2 V617F | 126 | [1] |
Table 2: Clinical Efficacy of this compound and Ruxolitinib Combination Therapy (MANIFEST-2 Trial)
| Endpoint (at 24 weeks) | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | P-value |
| Spleen Volume Reduction ≥35% | 65.9% | 35.2% | <0.001 |
| Total Symptom Score Reduction ≥50% | 52.3% | 46.3% | 0.0545 |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and ruxolitinib on myelofibrosis cell lines.
Materials:
-
Myelofibrosis cell lines (e.g., HEL, UKE-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Ruxolitinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and ruxolitinib, alone and in combination, in complete medium.
-
Add 100 µL of the drug solutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control wells and determine the IC50 values.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in myelofibrosis cell lines following treatment with this compound and ruxolitinib.
Materials:
-
Myelofibrosis cell lines (e.g., HEL, UKE-1)
-
6-well plates
-
This compound and Ruxolitinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound and ruxolitinib, alone and in combination, at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the JAK/STAT and NF-κB signaling pathways.
Materials:
-
Myelofibrosis cell lines
-
This compound and Ruxolitinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-BCL-XL, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and ruxolitinib, alone and in combination, for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Murine Model of Myelofibrosis
1. G-CSF-Induced Myelofibrosis Model
This protocol describes the induction of a myelofibrosis-like phenotype in mice using Granulocyte-Colony Stimulating Factor (G-CSF).
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Recombinant murine G-CSF
-
This compound (formulated for oral gavage)
-
Ruxolitinib (formulated for oral gavage)
-
Vehicle control
Procedure:
-
Administer G-CSF (100 µg/kg) to mice via intraperitoneal injection daily for 14 days to induce a myelofibrosis-like phenotype.
-
After the induction period, randomize the mice into four treatment groups: vehicle control, this compound alone, ruxolitinib alone, and the combination of this compound and ruxolitinib.
-
Administer the respective treatments daily via oral gavage for 21 days.
-
Monitor the mice for changes in body weight and overall health.
-
At the end of the treatment period, euthanize the mice and collect spleens, femurs, and peripheral blood.
-
Measure spleen weight and perform histological analysis of the spleen and bone marrow (H&E and reticulin staining) to assess fibrosis.
-
Perform complete blood counts on the peripheral blood.
-
Measure cytokine levels in the plasma using a multiplex immunoassay.
Conclusion
The combination of this compound and ruxolitinib represents a promising therapeutic strategy for myelofibrosis by targeting both epigenetic and signaling pathways central to the disease's pathogenesis. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy, mechanism of action, and potential for clinical translation. Careful execution of these experiments will contribute to a deeper understanding of the synergistic effects of BET and JAK inhibition in myelofibrosis and may pave the way for novel therapeutic interventions for this challenging disease.
References
- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. targetedonc.com [targetedonc.com]
Measuring the Downregulation of IL-8 and CCR1 with Pelabresib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] In myelofibrosis, a myeloproliferative neoplasm, this compound has shown potential in modulating key pathogenic pathways.[2] This document provides detailed application notes and protocols for measuring the downregulation of Interleukin-8 (IL-8), a pro-inflammatory cytokine, and C-C Motif Chemokine Receptor 1 (CCR1), a chemokine receptor, in response to this compound treatment. The inhibition of BET proteins by this compound can attenuate the Nuclear Factor-κB (NF-κB) signaling pathway, leading to the reduced expression of genes like IL8 and CCR1.[1]
Mechanism of Action: this compound-Mediated Downregulation of IL-8 and CCR1
This compound exerts its effects by binding to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and transcription factors. This disrupts the transcriptional activation of target genes involved in inflammation and cancer. A key pathway inhibited by this compound is the NF-κB signaling pathway. By downregulating NF-κB signaling, this compound reduces the transcription of pro-inflammatory cytokines and chemokines, including IL-8, and chemokine receptors like CCR1.[1][3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Pelabresib Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Pelabresib resistance in their cell culture experiments. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to this novel BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that targets the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.[1] In hematological malignancies, this includes the suppression of critical transcription factors like MYC and the downregulation of the NF-κB signaling pathway.[1][2][3][4][5] This disruption of oncogenic and inflammatory gene expression leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][6]
Q2: What are the potential mechanisms of acquired resistance to this compound and other BET inhibitors in cell culture?
While specific data on this compound resistance in myelofibrosis cell lines is emerging, studies on BET inhibitor resistance in other cancer models point to several potential mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of BET inhibition. Commonly implicated pathways include:
-
Wnt/β-catenin Signaling: Increased Wnt/β-catenin signaling has been observed in cell lines resistant to BET inhibitors.
-
PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell survival and proliferation, counteracting the effects of this compound.
-
-
Target Protein Alterations: While less common, mutations in the BRD4 gene could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the drug, leading to resistance.
-
Epigenetic Reprogramming: Cells may undergo broader epigenetic changes that render them less dependent on the specific genes targeted by this compound.
Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in this compound's efficacy in your cell culture experiments, consider the following:
-
Confirm Drug Integrity: Ensure that your stock of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Re-evaluate IC50: Perform a dose-response experiment to determine the current half-maximal inhibitory concentration (IC50) of this compound for your cell line and compare it to your initial findings. A significant shift in the IC50 may indicate the development of resistance.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over multiple passages.
This is a classic sign of acquired resistance. The following guide will help you characterize and potentially overcome this issue.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing, characterizing, and overcoming this compound resistance.
Problem 2: Identifying effective combination therapies to overcome this compound resistance.
Based on preclinical and clinical data, combination therapy is a promising strategy.[7][8]
Potential Combination Strategies:
| Therapeutic Agent Class | Rationale | Example Agents |
| JAK Inhibitors | Synergistic targeting of parallel oncogenic pathways in myelofibrosis.[9][10] | Ruxolitinib, Fedratinib |
| PI3K/AKT/mTOR Inhibitors | To counteract the activation of this pro-survival pathway. | Buparlisib (BKM120), Everolimus |
| Wnt/β-catenin Inhibitors | To block this potential escape pathway. | ICG-001, Pyrvinium |
| BCL-2/BCL-xL Inhibitors | To enhance apoptosis, as BET inhibitors can downregulate anti-apoptotic proteins. | Venetoclax, Navitoclax |
Quantitative Data on this compound (CPI-0610) Activity in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MV-4-11 | Acute Myeloid Leukemia | In vivo xenograft | Tumor Growth Inhibition | 30 mg/kg qd: 41%30 mg/kg bid: 80%60 mg/kg qd: 74% |
| Multiple Myeloma cell lines | Multiple Myeloma | Cell Viability | IC50 | Dose-dependent decrease |
| INA6, MM.1S | Multiple Myeloma | Cell Cycle Analysis | G1 Arrest | Significant increase |
| INA6, MM.1S | Multiple Myeloma | Apoptosis Assay | Apoptosis | Significant increase |
Data extracted from MedchemExpress product information and may not be from peer-reviewed publications.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Allow the cells to recover and resume normal growth before each subsequent dose escalation. This process can take several months.
-
Isolation of Resistant Clones: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can either use the polyclonal population or isolate single-cell clones by limiting dilution.
-
Confirmation of Resistance: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. A significant increase in the IC50 confirms the resistant phenotype.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours). Include untreated and vehicle-only controls.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound (and/or combination agents) for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway in BET Inhibitor Resistance
Caption: Wnt/β-catenin pathway activation as a resistance mechanism to this compound.
PI3K/AKT/mTOR Signaling Pathway in BET Inhibitor Resistance
Caption: PI3K/AKT/mTOR pathway activation as a pro-survival signal in this compound resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. esmo.org [esmo.org]
- 8. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Pelabresib-Induced Thrombocytopenia in Laboratory Models
Welcome to the technical support center for researchers investigating pelabresib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage this compound-induced thrombocytopenia in your laboratory models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound is a bromodomain and extraterminal (BET) inhibitor. Thrombocytopenia is a known class effect of BET inhibitors.[1][2] The primary mechanism is believed to be the disruption of megakaryopoiesis, the process of platelet production. BET inhibitors can interfere with the function of key transcription factors, such as GATA1, which are essential for the normal differentiation and maturation of megakaryocytes, the precursor cells to platelets.[3] This leads to a decrease in the production of new platelets.
Q2: Is this compound-induced thrombocytopenia reversible?
A2: Yes, in clinical studies, this compound-induced thrombocytopenia has been observed to be dose-dependent, reversible, and non-cumulative.[1][2] This suggests that upon dose reduction or cessation of treatment, platelet counts are expected to recover. This is an important consideration when designing and interpreting in vivo studies.
Q3: What is the expected incidence of thrombocytopenia in clinical trials with this compound?
A3: Thrombocytopenia is a common treatment-emergent adverse event (TEAE) in clinical trials involving this compound. The incidence varies depending on whether this compound is used as a monotherapy or in combination with other drugs like ruxolitinib. For detailed quantitative data from clinical trials, please refer to the tables below.
Q4: Are there established biomarkers for monitoring this compound-induced thrombocytopenia?
A4: Preclinical studies with other BET inhibitors suggest that downregulation of the transcription factors NFE2 and PF4 in blood or bone marrow samples could serve as early biomarkers for BET inhibitor-induced thrombocytopenia.[3][4][5] Monitoring the expression of these genes in your lab models may provide early indications of thrombocytopenic effects.
Q5: Does this compound directly affect the function of mature platelets?
A5: Current preclinical and clinical data primarily point towards an effect on platelet production (megakaryopoiesis) rather than a direct impact on the function of existing platelets.[6][7] However, it is always advisable to consider functional platelet assays if your experimental observations, such as unexpected bleeding, suggest a potential functional defect.
Troubleshooting Guides
In Vitro Models
Issue 1: Significant decrease in megakaryocyte viability in culture with this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell model (e.g., CD34+ hematopoietic stem cells, megakaryocytic cell lines).
-
Optimize treatment duration: Shorten the exposure time to this compound to see if the effect is time-dependent.
-
Assess apoptosis: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis, which can provide insights into the mechanism of cell death.
-
Issue 2: Inconsistent or no effect on megakaryocyte differentiation with this compound.
-
Possible Cause: Suboptimal culture conditions or inappropriate timing of this compound treatment.
-
Troubleshooting Steps:
-
Verify differentiation protocol: Ensure your megakaryocyte differentiation protocol is robust and yields a consistent population of mature megakaryocytes.
-
Timing of treatment: Introduce this compound at different stages of megakaryocyte differentiation (e.g., early progenitor stage vs. late maturation stage) to identify the most sensitive window.
-
Confirm target engagement: If possible, measure the expression of downstream targets of BET proteins (e.g., MYC, NF-κB target genes) to confirm that this compound is active in your system.[1][7]
-
In Vivo Models
Issue 3: Severe and rapid onset of thrombocytopenia in animal models leading to humane endpoint.
-
Possible Cause: The dose of this compound is too high for the chosen animal model.
-
Troubleshooting Steps:
-
Dose reduction: Start with a lower dose of this compound and perform a dose-escalation study to find a tolerable dose that still induces a measurable thrombocytopenia.
-
Modified dosing schedule: In clinical trials, this compound is often administered on a 14-days-on, 7-days-off schedule to allow for platelet recovery.[1][5] Consider implementing a similar intermittent dosing regimen in your animal model.
-
Supportive care: Ensure animals have easy access to food and water and are housed in a way that minimizes the risk of injury and bleeding.
-
Issue 4: High variability in platelet counts between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, variability in animal health, or issues with blood sampling.
-
Troubleshooting Steps:
-
Standardize drug administration: Ensure accurate and consistent dosing for each animal. For oral administration, confirm that the entire dose is consumed.
-
Animal health monitoring: Closely monitor the health and weight of the animals, as underlying health issues can affect platelet counts.
-
Consistent blood sampling technique: Use a consistent and minimally stressful method for blood collection, as poor technique can lead to platelet activation and inaccurate counts.
-
Quantitative Data from Clinical Trials
Table 1: Incidence of Thrombocytopenia in the MANIFEST-2 Phase 3 Trial (this compound + Ruxolitinib vs. Placebo + Ruxolitinib)
| Adverse Event | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) |
| Thrombocytopenia (Any Grade) | 32.1% | 23.4% |
| Thrombocytopenia (Grade ≥3) | 9.0% | 5.6% |
| Platelet Count Decreased (Any Grade) | 20.8% | 15.9% |
| Platelet Count Decreased (Grade ≥3) | 4.2% | 0.9% |
Data from the MANIFEST-2 study.[7]
Table 2: Dose Modifications Due to Thrombocytopenia in the MANIFEST-2 Trial
| Reason for Dose Reduction | This compound + Ruxolitinib Arm | Placebo + Ruxolitinib Arm |
| Thrombocytopenia | 23.1% | 15.0% |
| Platelet Count Decreased | 17.0% | 13.1% |
Data from the MANIFEST-2 study.[5]
Experimental Protocols
In Vitro: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of megakaryocyte progenitors.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
MegaCult™-C medium with cytokines (or basal medium to which you add your own cytokine cocktail, typically including TPO, IL-3, and IL-6)
-
Collagen solution
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture dishes
-
Fixation and staining reagents for megakaryocytes (e.g., anti-CD41 antibody)
Procedure:
-
Thaw and prepare human CD34+ HSPCs according to the supplier's instructions.
-
Prepare the MegaCult™-C medium according to the manufacturer's protocol.
-
Add the desired concentrations of this compound or vehicle control to the medium.
-
Mix the cells with the this compound-containing medium.
-
Add the collagen solution and mix gently.
-
Dispense the mixture into culture dishes.
-
Incubate at 37°C and 5% CO2 for 10-12 days.
-
After incubation, dehydrate and fix the collagen gels.
-
Stain for a megakaryocyte-specific marker (e.g., CD41).
-
Count the number of CFU-Mk colonies (defined as clusters of three or more CD41-positive cells) under a microscope.
In Vivo: Murine Model of this compound-Induced Thrombocytopenia
This model can be used to study the in vivo effects of this compound on platelet counts and to evaluate potential management strategies.
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Automated hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Collect baseline blood samples to determine pre-treatment platelet counts.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily. A suggested starting dose, based on preclinical studies of other BET inhibitors, could be in the range of 10-50 mg/kg, but this should be optimized for this compound.
-
Monitor platelet counts regularly (e.g., every 3-4 days) by collecting a small volume of blood from the tail vein or saphenous vein.
-
Monitor animals for signs of bleeding or distress.
-
At the end of the study, collect terminal blood samples and bone marrow for further analysis (e.g., flow cytometry for megakaryocyte populations, gene expression analysis of NFE2 and PF4).
Visualizations
Caption: Proposed mechanism of this compound-induced thrombocytopenia.
Caption: Experimental workflow for an in vivo mouse model.
Caption: A logical flow for troubleshooting common issues.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ascopubs.org [ascopubs.org]
- 7. MANIFEST update: this compound clinical and pathological investigations | VJHemOnc [vjhemonc.com]
Troubleshooting inconsistent results in Pelabresib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pelabresib in preclinical experiments. The information is designed to help address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly CPI-0610) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers[1]. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription[1]. A key downstream effect is the downregulation of the oncogene MYC and the reduction of pro-inflammatory signaling pathways such as NF-κB[2][3].
Q2: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated this compound's anti-tumor activity in various hematologic malignancies. These include diffuse large B-cell lymphoma (DLBCL), Burkitt lymphoma (BL), and multiple myeloma[2][4]. Its activity is often linked to the downregulation of the MYC oncogene, to which these cancers are frequently addicted[2][5]. This compound is also under extensive investigation for myelofibrosis, often in combination with the JAK inhibitor ruxolitinib[6][7].
Q3: What are the common off-target effects or toxicities observed with this compound and other BET inhibitors?
A known class effect of BET inhibitors, including this compound, is dose-dependent, reversible, and non-cumulative thrombocytopenia (a decrease in platelet count)[2][8]. Other reported adverse events in clinical trials include anemia, diarrhea, nausea, and fatigue[9]. In a preclinical context, researchers should be mindful of potential impacts on cell viability that are independent of the intended cancer-related pathways, especially at high concentrations.
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO)[4]. Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[4].
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the drug and affect cell growth.
-
Incomplete Drug Solubilization: this compound precipitate can lead to inconsistent concentrations.
-
Assay Timing: The time point for measuring cell viability can significantly impact results, as BET inhibitors can induce cell cycle arrest before apoptosis[10].
Solutions:
-
Standardize Cell Seeding: Use a calibrated multichannel pipette or an automated cell dispenser. Perform a cell count immediately before seeding to ensure accuracy.
-
Control for Passage Number: Use cells within a consistent and defined passage number range for all experiments.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Complete Solubilization: Warm the this compound stock solution to room temperature and vortex thoroughly before diluting in culture medium. Visually inspect for any precipitate.
-
Optimize Assay Timing: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question. Consider assays that distinguish between cytostatic and cytotoxic effects.
Issue 2: Inconsistent Downregulation of Target Genes (e.g., MYC) in qPCR or Western Blot
Possible Causes:
-
Suboptimal Drug Concentration or Treatment Duration: The effect of this compound on gene expression is dose- and time-dependent.
-
Poor RNA/Protein Quality: Degradation of samples will lead to unreliable results.
-
Inefficient Primer/Probe Design (qPCR): Poorly designed primers can result in low amplification efficiency or non-specific products.
-
Inefficient Antibody (Western Blot): The antibody may not be specific or sensitive enough to detect changes in the target protein.
-
Loading Control Variability (Western Blot): The expression of commonly used housekeeping genes may be affected by treatment in some contexts.
Solutions:
-
Dose-Response and Time-Course Experiments: Determine the optimal concentration and duration of this compound treatment for your cell line to achieve consistent target gene modulation.
-
Ensure Sample Quality: Use appropriate extraction methods and assess RNA/protein integrity before proceeding with qPCR or Western blotting.
-
Validate qPCR Primers: Test primer efficiency through a standard curve analysis and verify product specificity with a melt curve analysis.
-
Validate Antibodies: Use a well-validated antibody for your target protein. If possible, include a positive and negative control (e.g., a cell line with known high/low expression of the target).
-
Select Stable Loading Controls: For Western blots, it may be necessary to test multiple housekeeping proteins to find one that is not affected by this compound treatment in your specific cell model.
Data Presentation
Table 1: Preclinical Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Raji | Burkitt Lymphoma | Xenograft | Tumor Growth Inhibition | Dose-dependent inhibition | [2] |
| ABC-DLBCL lines | Diffuse Large B-cell Lymphoma | Cell Viability | Loss of Viability | Observed | [2] |
| INA6, MM.1S | Multiple Myeloma | Cell Viability | Decreased Viability | Dose-dependent | [4] |
| INA6, MM.1S | Multiple Myeloma | Cell Cycle Analysis | G1 Arrest | Induced | [4] |
| INA6, MM.1S | Multiple Myeloma | Apoptosis Assay | Increased Apoptosis | Observed after 72h | [4] |
Table 2: Clinical Efficacy of this compound in Combination with Ruxolitinib in Myelofibrosis (MANIFEST-2 Trial)
| Endpoint (at Week 24) | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |
| ≥35% Spleen Volume Reduction | 65.9% | 35.2% | <0.001 | [11] |
| Mean Change in Total Symptom Score | -15.99 | -14.05 | 0.0545 | |
| ≥50% Reduction in Total Symptom Score | 52.3% | 46.3% | 0.216 | |
| Anemia (Grade ≥3) | 23.1% | 36.4% | N/A | [11] |
| Thrombocytopenia (Grade ≥3) | 9.0% | 5.6% | N/A |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 2X stock of this compound in complete culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound dilutions. Also, include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MYC Downregulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MYC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a stable loading control.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]
Pelabresib solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of Pelabresib in experimental buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2] It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1][2]
Q2: What is the aqueous solubility of this compound?
This compound has low aqueous solubility and is considered insoluble in water.[1][3] This characteristic is important to consider when designing experiments in aqueous buffer systems.
Q3: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer.
Cause: Due to its low aqueous solubility, this compound can precipitate when a concentrated DMSO stock solution is diluted into an aqueous experimental buffer such as Phosphate-Buffered Saline (PBS) or Tris-based buffers.
Solutions:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental medium is kept low (typically ≤ 0.5%) to maintain cell viability and minimize solvent effects. However, for some assays, a slightly higher concentration may be tolerated and necessary to keep this compound in solution. It is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Working Solution Preparation: Prepare a fresh working solution of this compound for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Sonication: Gentle sonication of the final diluted solution may help to redissolve small amounts of precipitate. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
Use of Pluronic F-68: For certain cell-based assays, the inclusion of a small amount of a non-ionic surfactant like Pluronic F-68 in the final dilution buffer can help to improve the solubility and stability of hydrophobic compounds. The optimal concentration of Pluronic F-68 should be determined empirically for your specific experimental setup.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 73 - 100 mg/mL[1][2] | Use fresh, anhydrous DMSO.[1][2] Ultrasonic assistance may be needed.[2] |
| Ethanol | 12 mg/mL[1] | |
| Water | Insoluble[1] | |
| Aqueous Buffers (e.g., PBS, Tris) | Low solubility (specific data not available) | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 365.81 g/mol .[2]
-
Calculation Example: For 1 mL of a 10 mM solution, you would need: 10 mmol/L * 1 L/1000 mL * 365.81 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.6581 mg.
-
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Pelabresib-related anemia in animal studies.
Troubleshooting Guide
Q1: We are observing a consistent drop in hemoglobin and red blood cell counts in our animal models following this compound administration. How can we confirm this is a drug-related effect?
A1: To confirm that the observed anemia is a direct consequence of this compound administration, a systematic approach is recommended. This involves establishing a clear dose-response relationship and incorporating appropriate control groups.
-
Dose-Response Analysis: Administer this compound at varying doses to different cohorts of animals. A dose-dependent decrease in hematological parameters would strongly suggest a drug-related effect.
-
Vehicle Control Group: Always include a group of animals that receives the vehicle solution (the same solution used to dissolve this compound, without the drug) on the same schedule as the treated groups. This will help differentiate drug-specific effects from any potential effects of the vehicle or the administration procedure itself.
-
Time-Course Analysis: Collect blood samples at multiple time points post-administration (e.g., baseline, 24h, 48h, 72h, and weekly) to monitor the onset and progression of anemia. This will help establish a temporal relationship between drug exposure and the observed hematological changes.
-
Reversibility Study: After a defined treatment period, cease this compound administration in a subset of animals and monitor for the recovery of red blood cell parameters. On-target hematological effects of BET inhibitors are often reversible.[1]
Q2: What is the underlying mechanism of this compound-induced anemia, and how can this inform our mitigation strategy?
A2: this compound is a BET (Bromodomain and Extra-Terminal) inhibitor. The primary mechanism for BET inhibitor-related anemia involves the suppression of key genes required for erythropoiesis (red blood cell production).
-
Mechanism of Action: BET proteins, particularly BRD2, BRD3, and BRD4, are crucial for the transcriptional activation of genes regulated by the master hematopoietic transcription factor, GATA1.[2][3][4][5] this compound, by inhibiting these BET proteins, prevents them from binding to acetylated histones at gene promoter and enhancer regions. This leads to the displacement of GATA1 from the chromatin and a subsequent downregulation of GATA1 target genes essential for erythroid differentiation and maturation.[3][6]
This mechanism suggests that strategies aimed at supporting erythropoiesis downstream of this transcriptional blockade could be effective.
Frequently Asked Questions (FAQs)
Q1: Is anemia a known side effect of BET inhibitors like this compound?
A1: Yes, anemia and thrombocytopenia (low platelet count) are known on-target toxicities of BET inhibitors.[1][7] These effects are generally dose-dependent and reversible.[1] The mechanism is linked to the essential role of BET proteins in regulating the transcription of genes necessary for normal hematopoiesis.[2][3]
Q2: We are conducting studies in a myelofibrosis animal model and have seen reports that this compound can improve anemia in this context. Why are we observing the opposite?
A2: This is a critical and context-dependent question. In clinical trials for myelofibrosis, this compound, particularly in combination with the JAK inhibitor Ruxolitinib, has been observed to improve anemia and reduce transfusion dependence in a subset of patients.[8][9][10][11][12] The proposed mechanisms for this in the disease state include:
-
Reduction of pro-inflammatory cytokines that suppress erythropoiesis.
-
Improvement in bone marrow fibrosis.
-
Positive effects on the maturation of red blood cells.[13]
Therefore, the effect of this compound on anemia is highly dependent on the underlying pathology of the animal model. In a non-diseased animal or in a cancer model without the specific inflammatory and bone marrow microenvironment of myelofibrosis, the direct suppressive effect of BET inhibition on normal erythropoiesis is more likely to be the dominant and observable outcome.
Q3: What are potential strategies to mitigate this compound-related anemia in our animal studies?
A3: Based on the mechanism of action and general practices for managing drug-induced anemia, several strategies can be explored. These should be considered experimental and would require validation.
-
Dosing Schedule Modification: In a preclinical study with this compound, a dosing schedule of 14 days on followed by a 7-day break was implemented to allow for recovery from hematological toxicities like thrombocytopenia.[1] A similar intermittent dosing schedule could be tested to manage anemia.
-
Supportive Care with Erythropoiesis-Stimulating Agents (ESAs): Administration of ESAs, such as recombinant human erythropoietin (EPO) or darbepoetin alfa, could potentially overcome the block in erythroid maturation. This approach would need careful titration and monitoring.
-
Iron Supplementation: Ensure animals have adequate iron stores, as ESAs are only effective in the presence of sufficient iron for hemoglobin synthesis.
-
Combination Therapy (Model-Dependent): As observed in myelofibrosis models, combining this compound with a JAK inhibitor like Ruxolitinib may ameliorate anemia in specific disease contexts where JAK/STAT signaling and inflammation are key drivers of the disease.[8][11][14]
Q4: Are there established preclinical models for studying drug-induced anemia?
A4: Yes, several rodent models are used to study drug-induced anemia. For instance, anemia can be induced using chemotherapeutic agents like carboplatin in rats, which allows for the study of hematological recovery and the effects of supportive care interventions.[15] While not specific to this compound, the methodologies from these models can be adapted to characterize and test mitigation strategies for this compound-induced anemia.
Data Presentation
Table 1: Summary of Hematological Parameters in a Hypothetical Preclinical Mitigation Study
| Treatment Group | Dose/Schedule | Hemoglobin (g/dL) - Nadir | RBC Count (x10^6/µL) - Nadir | Reticulocyte Count (%) - Nadir |
| Vehicle Control | N/A | 14.5 ± 0.5 | 7.5 ± 0.3 | 2.5 ± 0.5 |
| This compound | X mg/kg, daily | 9.2 ± 0.8 | 4.8 ± 0.4 | 0.5 ± 0.2 |
| This compound + ESA | X mg/kg, daily + Y IU/kg, 3x/week | 11.5 ± 0.7 | 6.1 ± 0.5 | 1.8 ± 0.4 |
| This compound (Intermittent) | X mg/kg, 14 days on/7 days off | 10.8 ± 0.9 | 5.8 ± 0.6 | 1.5 ± 0.3 |
Data are presented as Mean ± SD and are hypothetical for illustrative purposes.
Table 2: Clinical Observations of this compound in Combination with Ruxolitinib in JAKi-Naïve Myelofibrosis Patients (MANIFEST-2 Trial)
| Parameter | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value | Reference |
| Spleen Volume Reduction ≥35% at Week 24 | 65.9% | 35.2% | < 0.001 | [8] |
| Anemia (Grade ≥3) | 23.1% | 36.5% | N/A | [14] |
Experimental Protocols
Protocol 1: Evaluation of an Intermittent Dosing Schedule to Mitigate Anemia
-
Animal Model: Healthy male Wistar rats (n=10 per group), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Groups:
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound (X mg/kg, daily continuous dosing).
-
Group 3: this compound (X mg/kg, 14 days on, 7 days off, for two cycles).
-
-
Drug Administration: Administer this compound or vehicle orally at the same time each day.
-
Blood Sampling: Collect ~150 µL of blood via tail vein at baseline (Day 0) and then weekly for 6 weeks. Use EDTA tubes for sample collection.
-
Hematological Analysis: Analyze samples for complete blood count (CBC), including hemoglobin, hematocrit, red blood cell (RBC) count, and reticulocyte count using an automated hematology analyzer.
-
Data Analysis: Compare the hematological parameters between the continuous and intermittent dosing groups using a two-way ANOVA with post-hoc tests.
Protocol 2: Testing Erythropoietin (EPO) as a Supportive Care Agent
-
Animal Model: Healthy male C57BL/6 mice (n=10 per group), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (X mg/kg, daily).
-
Group 3: Recombinant Human EPO (Y IU/kg, 3 times per week, subcutaneously).
-
Group 4: this compound (X mg/kg, daily) + EPO (Y IU/kg, 3 times per week).
-
-
Drug Administration: Begin this compound/vehicle administration on Day 0. Begin EPO/saline injections on Day 1.
-
Blood Sampling: Collect ~50 µL of blood via submandibular bleed at baseline and then weekly for 4 weeks.
-
Hematological Analysis: Perform CBC analysis as described in Protocol 1.
-
Data Analysis: Analyze data using a one-way ANOVA with Tukey's multiple comparisons test to determine the effect of EPO on this compound-induced anemia.
Visualizations
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoiesis provides a Brd’s eye view of BET protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of BET proteins in erythroid gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MANIFEST update: this compound clinical and pathological investigations | VJHemOnc [vjhemonc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. esmo.org [esmo.org]
- 15. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Pelabresib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pelabresib (CPI-0610), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a small molecule inhibitor that selectively targets the tandem bromodomains (BD1 and BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene transcription, including key oncogenes like MYC and pro-inflammatory cytokines.[4]
Q2: What are the potential off-target effects of BET inhibitors as a class of molecules?
While this compound is designed for selectivity towards BET proteins, the broader class of BET inhibitors has the potential for off-target activities. Due to structural similarities in the acetyl-lysine binding pocket, there is a possibility of cross-reactivity with other non-BET bromodomain-containing proteins. There are over 60 human bromodomains distributed among various protein families, and unintended inhibition of these could lead to unforeseen biological consequences.
Q3: What adverse events observed in clinical trials with this compound could potentially be linked to off-target effects?
Clinical trials of this compound, such as the MANIFEST and MANIFEST-2 studies, have reported several treatment-emergent adverse events (TEAEs).[5] While many of these are likely on-target effects (e.g., thrombocytopenia, which is a known class effect of BET inhibitors), some could potentially be due to off-target interactions.[1] A summary of the most common TEAEs is provided in the table below. Investigating the direct molecular-level cause of these events is an active area of research.
Data Presentation: Summary of Common Treatment-Emergent Adverse Events (TEAEs) with this compound (in combination with Ruxolitinib)
| Adverse Event Category | Specific Event | Frequency (Grade ≥3) in this compound + Ruxolitinib Arm | Frequency (Grade ≥3) in Placebo + Ruxolitinib Arm |
| Hematologic | Anemia | 23.1% | 36.4% |
| Thrombocytopenia | 9.0% | 5.6% | |
| Non-Hematologic | Diarrhea | 0.5% | 1.4% |
| Dysgeusia (Taste alteration) | 0.5% | 0% | |
| Constipation | 0% | 0% | |
| Nausea | 0.5% | 0% | |
| Cough | 0% | 0% | |
| Asthenia (Weakness) | 0.5% | 0% | |
| Fatigue | 0.5% | 0.5% |
Data from the MANIFEST-2 study.
Q4: How can I determine if an unexpected phenotype in my experiment is due to an off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical step in experimental biology. A logical workflow to address this question is outlined below. This involves a combination of control experiments, including the use of structurally distinct BET inhibitors and genetic knockdown of the intended targets.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Morphology Changes
Symptom: You observe unexpected changes in cell viability, morphology, or proliferation that are not readily explained by the known functions of BET inhibition in your cell system.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is active in your system by measuring the downregulation of a known BET target gene, such as MYC, using RT-qPCR or Western blot.
-
Dose-Response Analysis: Perform a dose-response curve with this compound. An off-target effect may have a different potency (EC50) than the on-target effect.
-
Use Orthogonal BET Inhibitors: Treat your cells with a structurally different BET inhibitor (e.g., JQ1, OTX015). If the unexpected phenotype is not replicated, it may be specific to this compound and potentially an off-target effect.
-
Rescue Experiment: If you hypothesize a specific off-target, you can attempt a rescue experiment by overexpressing the wild-type version of the suspected off-target protein.
Issue 2: Discrepancies Between this compound and BET Protein Knockdown
Symptom: The phenotype you observe with this compound treatment is different from the phenotype observed with siRNA or shRNA-mediated knockdown of BRD2, BRD3, and BRD4.
Troubleshooting Steps:
-
Efficiency of Knockdown: Confirm the efficiency of your knockdown at the protein level using Western blot. Incomplete knockdown may not fully recapitulate pharmacological inhibition.
-
Acute vs. Chronic Effects: Pharmacological inhibition with this compound is rapid, whereas knockdown can take 24-72 hours to manifest at the protein level, potentially allowing for compensatory mechanisms to be activated. Consider using a degrader (PROTAC) for more rapid protein depletion.
-
Inhibition of All BET Family Members: Your knockdown may not be targeting all relevant BET proteins simultaneously. This compound inhibits BRD2, BRD3, and BRD4.
-
Potential Off-Target of this compound: If the above are ruled out, the discrepancy could be due to an off-target effect of this compound. Consider performing unbiased off-target identification assays.
Experimental Protocols for Off-Target Identification
To identify potential off-target interactions of this compound, several unbiased, proteome-wide techniques can be employed. Below are detailed methodologies for key experiments.
Kinome Scanning (Competitive Binding Assay)
This assay assesses the ability of this compound to compete with a known, immobilized ligand for the ATP-binding site of a large panel of kinases.
Methodology:
-
Assay Preparation: A large panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, broadly active kinase inhibitor is bound to a solid support (e.g., magnetic beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of this compound at a fixed concentration (e.g., 1 µM). A DMSO control is run in parallel.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound in the presence of this compound is compared to the DMSO control. A significant reduction in the qPCR signal indicates that this compound is binding to that particular kinase. Results are often expressed as a percentage of control.
-
Dose-Response: For identified "hits," a dose-response experiment is performed to determine the dissociation constant (Kd) of the this compound-kinase interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of proteins upon ligand binding in a cellular environment. This method can identify direct targets and off-targets of a drug in intact cells or cell lysates.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with DMSO (vehicle control) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the protein levels.
-
For a specific target: Use Western blotting to detect the protein of interest.
-
For proteome-wide analysis: Use mass spectrometry-based proteomics (Thermal Proteome Profiling, TPP) to identify and quantify thousands of proteins.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
AP-MS is used to identify proteins that interact with a drug. In this context, a derivative of this compound is synthesized with a linker and an affinity tag (e.g., biotin) to "pull down" interacting proteins from a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a high-affinity tag, such as biotin, without compromising its binding to the target.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate another aliquot of the lysate with an excess of free, unmodified this compound to outcompete the binding of specific interactors to the probe.
-
Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are extracted.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Proteins that are significantly enriched in the sample incubated with the probe compared to the competition control are considered potential interactors (on-target or off-target) of this compound.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. MANIFEST update: this compound clinical and pathological investigations | VJHemOnc [vjhemonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
Pelabresib Preclinical Dose-Escalation Studies: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on preclinical dose-escalation studies of pelabresib (CPI-0610), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and summarized quantitative data to facilitate the design and execution of preclinical investigations involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets the tandem bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4).[1] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes and pro-inflammatory genes.[1] A primary downstream target of this compound is the transcription factor NF-κB, which is crucial for inflammatory responses and is often constitutively activated in various hematologic malignancies.[1][2] Inhibition of BET proteins by this compound leads to the downregulation of NF-κB signaling and the suppression of target genes such as MYC, IL8, and CCR1.[1][3]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in various preclinical models of hematologic malignancies. Efficacy has been confirmed in a mouse xenograft model of acute myeloid leukemia (MV-4-11), where it significantly suppressed tumor growth.[4] Additionally, in vivo efficacy has been established in a multiple myeloma xenograft mouse model.[3] In a Raji Burkitt lymphoma xenograft model, this compound showed dose-dependent inhibition of MYC expression.[1] Preclinical studies in murine models of myelofibrosis have also shown that BET inhibition, including with this compound, can reduce spleen size, decrease bone marrow fibrosis, and lower levels of pro-inflammatory cytokines.[5]
Q3: What are the known pharmacodynamic markers of this compound activity in preclinical models?
A3: The primary pharmacodynamic marker for this compound activity is the downregulation of BET target genes. In a mouse xenograft model using MV-4-11 cells, this compound demonstrated a clear correlation between drug concentration in the tumor and the suppression of MYC mRNA levels.[4] In clinical studies, which can inform preclinical study design, suppression of IL8 and CCR1 mRNA has been used as a pharmacodynamic marker of BET inhibition.[1]
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Pharmacokinetic studies in mice have shown that this compound exhibits rapid clearance.[2] Following a single subcutaneous dose of 10 mg/kg, the maximum plasma concentration (Cmax) was 1.9 µM, with an area under the curve (AUC) of 11.5 µM·h and a half-life of 2.9 hours. After a single oral dose of 30 mg/kg, the Cmax was 1.0 µM, the AUC was 4.4 µM·h, and the half-life was 2.5 hours.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition in xenograft models. | Insufficient drug exposure at the tumor site. | - Verify the dosing regimen and formulation. Consider subcutaneous administration for more consistent exposure.[4]- Assess this compound concentration in plasma and tumor tissue to confirm target engagement.- Evaluate the expression of BET proteins and downstream targets (e.g., MYC) in your specific cell line to ensure it is a relevant model. |
| High variability in tumor response between animals. | Inconsistent drug administration or animal health issues. | - Ensure precise and consistent oral gavage or subcutaneous injection techniques.- Closely monitor animal health, including body weight, as significant weight loss can affect drug metabolism and efficacy.[4]- Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or adverse effects. | Off-target effects or excessive on-target toxicity. | - Review the dosing schedule. A 14-days-on, 7-days-off schedule has been used in clinical trials to manage side effects like thrombocytopenia.[1]- Monitor for known class-effects of BET inhibitors, such as thrombocytopenia.[1]- Consider dose reduction or a different administration route to mitigate peak plasma concentrations. |
| Difficulty in detecting pharmacodynamic changes. | Timing of sample collection or sensitivity of the assay. | - Collect tumor or blood samples at time points corresponding to peak drug exposure (around 2-4 hours post-dose for mice) to assess maximal target gene suppression.[2][4]- Use a highly sensitive method, such as quantitative PCR, to measure changes in mRNA levels of target genes like MYC, IL8, or CCR1. |
Quantitative Data from Preclinical Studies
Table 1: In Vivo Efficacy of this compound in an MV-4-11 Xenograft Model
| Dose and Schedule | Route of Administration | Duration of Treatment | Tumor Growth Inhibition (%) | Reference |
| 30 mg/kg, once daily | Oral | 28 days | 41 | [4] |
| 30 mg/kg, twice daily | Oral | 28 days | 80 | [4] |
| 60 mg/kg, once daily | Oral | 28 days | 74 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose | Route of Administration | Cmax (µM) | AUC (µM·h) | T½ (hours) | Reference |
| 10 mg/kg | Subcutaneous | 1.9 | 11.5 | 2.9 | [4] |
| 30 mg/kg | Oral | 1.0 | 4.4 | 2.5 | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model of Acute Myeloid Leukemia
-
Cell Line: MV-4-11 acute myeloid leukemia cells.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar).
-
Tumor Implantation: Subcutaneously inject MV-4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Dosing: Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Vehicle Control: Administer the vehicle solution used to formulate this compound.
-
This compound Treatment Groups: Administer this compound orally at doses of 30 mg/kg (once or twice daily) or 60 mg/kg (once daily) for 28 consecutive days.[4]
-
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Toxicity Monitoring: Monitor animal body weight and overall health daily.[4]
Protocol 2: Pharmacodynamic Analysis of MYC Expression
-
Animal Model: Utilize the same xenograft model as described in Protocol 1.
-
Dosing: Administer a single dose of this compound (e.g., 15 mg/kg subcutaneously) to tumor-bearing mice.[4]
-
Sample Collection: At various time points post-dose (e.g., 2, 4, 8, and 12 hours), collect tumor and plasma samples.[2][4]
-
Analysis:
-
Plasma: Determine the concentration of this compound using a validated LC-MS/MS method.[2]
-
Tumor Tissue: Extract RNA from tumor samples and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the MYC gene. Normalize MYC expression to a stable housekeeping gene.
-
-
Data Interpretation: Correlate the plasma and tumor concentrations of this compound with the degree of MYC mRNA suppression over time.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: General workflow for a preclinical this compound efficacy study.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Addressing Variability in Pelabresib In Vitro Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro assays involving Pelabresib (CPI-0610), a potent and selective BET bromodomain inhibitor.
I. Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in our IC50 values for this compound in our cell viability assays from one experiment to the next. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Below is a step-by-step guide to help you identify and address the source of variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Monitor Cell Health: Regularly check cells for consistent morphology and growth rates. Discard any cultures that appear unhealthy or have altered morphology. - Standardize Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[1] Create a master and working cell bank to ensure a consistent supply of low-passage cells. |
| Cell Seeding Density | - Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure that cells are in the logarithmic growth phase and do not become over-confluent by the end of the experiment. - Ensure Even Cell Distribution: After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling and prevent an "edge effect". |
| This compound Stock Solution and Dilutions | - Proper Storage: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay Protocol and Reagents | - Consistent Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and assay reagent addition. - Reagent Quality: Use high-quality, validated assay reagents and check their expiration dates. |
| Plate Reader Settings | - Validate Settings: Ensure that the plate reader settings (e.g., wavelength, gain) are optimized for the specific assay being used and are consistent across all experiments. |
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: A stepwise workflow for troubleshooting inconsistent IC50 values.
Issue 2: High Well-to-Well Variability within a Single Plate
Question: My cell viability assay results show high variability between replicate wells for the same this compound concentration. What could be causing this and how can I fix it?
Answer:
High well-to-well variability can obscure the true effect of this compound and make it difficult to generate a reliable dose-response curve. The following steps will help you minimize this variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Thorough Mixing: Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling and ensure a uniform cell number in each well. - Pipetting Technique: Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. Pre-wetting pipette tips can improve accuracy. |
| "Edge Effect" | - Minimize Evaporation: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. - Use Specialized Plates: Consider using microplates with moats that can be filled with liquid to further reduce evaporation. |
| Pipetting Errors during Reagent Addition | - Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling. - Consistent Technique: Use a consistent pipetting technique, ensuring the pipette tip is submerged to the correct depth and dispensing liquid slowly and smoothly. |
| Incomplete Reagent Mixing | - Gentle Agitation: After adding assay reagents, gently mix the contents of the wells by tapping the plate or using an orbital shaker to ensure a uniform reaction. |
Logical Diagram for Minimizing Well-to-Well Variability:
Caption: Key areas to address for reducing well-to-well variability.
Issue 3: Lower than Expected Potency in Gene Expression Assays (e.g., MYC, NF-κB targets)
Question: I am not observing the expected decrease in MYC (or other target gene) expression after treating cells with this compound. What could be the issue?
Answer:
This compound is known to downregulate the expression of BET-dependent genes like MYC and targets of the NF-κB pathway.[3] If you are not observing this effect, consider the following factors.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | - Time-Course Experiment: The kinetics of gene expression changes can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal target gene suppression. Maximal inhibition of transcription is often achieved within approximately 4 hours.[3] |
| Cell Line-Specific Sensitivity | - Confirm Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. The transcriptional effects of BET inhibitors are often highly specific to the cell type being examined.[4] Confirm that the cell line you are using is known to be responsive to this compound or other BET inhibitors. |
| RNA/Protein Degradation | - Proper Sample Handling: Ensure that samples for RNA or protein analysis are processed promptly after harvesting to prevent degradation. Use appropriate inhibitors (e.g., RNase inhibitors, protease inhibitors) during extraction. |
| Inefficient qPCR or Western Blot | - Assay Optimization: Validate your qPCR primers or antibodies for specificity and efficiency. Ensure that your Western blot protocol is optimized for the detection of your target protein. |
| This compound Inactivity | - Verify Compound Activity: Test your this compound stock in a well-characterized, sensitive cell line to confirm its activity. |
Signaling Pathway of this compound Action:
Caption: this compound inhibits BET proteins, leading to reduced target gene expression.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[3] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, a key step in the transcriptional activation of genes. By competitively binding to the bromodomains of BET proteins, this compound prevents their interaction with chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes, such as MYC and those regulated by NF-κB.[3]
Q2: What are some typical IC50 values for this compound in vitro?
A2: The potency of this compound can vary depending on the assay and the cell line used. Here are some reported values:
| Assay Type | Target/Cell Line | Reported Value |
| Biochemical Assay | BRD4-BD1 | IC50: 39 nM[2] |
| Cell-Based Assay | Multiple Myeloma (MM) cell lines | Dose-dependent decrease in viability (0-1500 nM)[2] |
| Gene Expression | MYC downregulation | EC50: 0.18 µM[2] |
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For optimal results and to minimize variability, follow these guidelines for preparing and storing this compound:
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent, such as DMSO.
-
Storage: Store the stock solution in single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in your cell culture medium.
Q4: Are there any known off-target effects of this compound that could influence my results?
A4: this compound is a selective BET inhibitor. However, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. If you suspect off-target effects are influencing your results, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that gives the desired on-target effect.
-
Include Control Compounds: Use a structurally related but inactive compound as a negative control, if available.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known BET inhibitors to see if the effects are consistent with on-target activity.
Q5: Can the choice of cell viability assay affect the results with this compound?
A5: Yes, the choice of cell viability assay can influence the outcome. Different assays measure different aspects of cell health:
-
Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase from cells with compromised membrane integrity (i.e., dead cells).
It is advisable to use an assay that is well-validated for your cell line and to be aware of potential artifacts. For example, some compounds can interfere with the chemistry of certain assays. If in doubt, confirming results with an orthogonal method (e.g., a metabolic assay and a direct cell counting method) is recommended.
III. Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
General Protocol for Western Blotting to Detect MYC Downregulation
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in MYC expression.
-
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Pelabresib treatment duration for optimal gene suppression
Welcome to the technical support center for pelabresib (CPI-0610), a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in preclinical research, with a focus on achieving effective gene suppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4. This prevents BET proteins from binding to acetylated histones on chromatin, thereby inhibiting the transcription of key oncogenes and inflammatory genes such as MYC, BCL-2, and those regulated by NF-κB.[1][2][3][4]
Q2: What is the recommended treatment duration to observe maximal suppression of target genes?
A2: Preclinical data suggests that this compound induces a rapid down-regulation of target gene transcription. In a murine xenograft model, maximal suppression of MYC mRNA was observed as early as 4 hours post-treatment. However, the effect can be transient, with expression levels potentially returning to baseline by 12 hours. For in vitro experiments, it is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) to determine the optimal window for maximal gene suppression in your specific cell line. For observing downstream effects such as apoptosis, longer incubation times (e.g., 72 hours) may be necessary.
Q3: Is the gene suppression effect of this compound dose-dependent?
A3: Yes, the suppression of BET target genes by this compound is exposure-dependent. Higher concentrations of this compound generally lead to a greater reduction in the expression of target genes. It is advisable to perform a dose-response experiment (e.g., 10 nM to 1 µM) to identify the optimal concentration for your experimental system.
Q4: What are the key target genes of this compound that I can use as pharmacodynamic markers?
A4: Key downstream targets that are reliably suppressed by this compound and can serve as excellent pharmacodynamic markers include MYC, BCL-2, IKZF1, IRF4, IL-8, and CCR1. The suppression of these genes has been observed in both preclinical and clinical studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Suboptimal Gene Suppression | Incorrect Treatment Duration: The time point of analysis may have missed the window of maximal suppression. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for your cell line and target gene. |
| Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. | Conduct a dose-response experiment with a range of this compound concentrations to determine the EC50 for your target gene. | |
| Cell Line Insensitivity: The cell line may not be dependent on BET-regulated transcriptional pathways. | Confirm the expression of BET proteins (BRD2, BRD3, BRD4) in your cell line. Consider testing a panel of cell lines to find a sensitive model. | |
| High Cellular Toxicity | Excessive Drug Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line and use a concentration well below this for gene suppression studies. |
| Prolonged Treatment Duration: Continuous exposure to this compound may lead to cumulative toxicity. | For longer-term experiments, consider a washout period or a cyclic treatment regimen, similar to what is used in clinical trials (e.g., 14 days on, 7 days off).[5] | |
| Inconsistent Results | Reagent Variability: Inconsistent quality of this compound, cell culture reagents, or assay components. | Use high-quality, validated reagents. Prepare a single, large stock of this compound in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to minimize freeze-thaw cycles. |
| Experimental Variability: Inconsistent cell passage number, seeding density, or assay technique. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density. Standardize all steps of the experimental protocol. |
Data Presentation
Table 1: Illustrative In Vitro Time-Course of MYC mRNA Suppression by this compound in a Human Lymphoma Cell Line (e.g., Raji)
This table presents a representative dataset based on published findings for illustrative purposes.
| Treatment Duration (hours) | This compound (100 nM) % MYC Suppression | This compound (500 nM) % MYC Suppression |
| 0 | 0% | 0% |
| 2 | 45% | 60% |
| 4 | 75% | 85% |
| 8 | 60% | 70% |
| 12 | 30% | 45% |
| 24 | 15% | 25% |
Table 2: Illustrative Dose-Response of Target Gene Suppression by this compound at 4 Hours in a Human Lymphoma Cell Line (e.g., Raji)
This table presents a representative dataset based on published findings for illustrative purposes.
| This compound Concentration | % MYC Suppression | % BCL-2 Suppression | % IL-8 Suppression |
| 10 nM | 25% | 20% | 15% |
| 50 nM | 55% | 45% | 40% |
| 100 nM | 75% | 65% | 60% |
| 500 nM | 85% | 80% | 75% |
| 1 µM | 90% | 85% | 80% |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with this compound for Gene Expression Analysis
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 4 hours for maximal gene suppression, or up to 72 hours for downstream cellular effects).
-
-
Cell Harvesting:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
For RNA extraction, lyse the cells directly in the well using a lysis buffer from an RNA isolation kit.
-
For protein extraction, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protocol 2: Analysis of Gene Expression by RT-qPCR
-
RNA Isolation:
-
Isolate total RNA from the this compound-treated and control cells using a commercial RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing a SYBR Green or probe-based master mix, gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
-
Protocol 3: Analysis of Protein Expression by Western Blot
-
Protein Quantification:
-
Quantify the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-MYC, anti-BCL-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Gene Suppression Analysis
Caption: Relationship Between Treatment Parameters and Effects
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. This compound (CPI-0610): a novel BET inhibitor for MF | VJHemOnc [vjhemonc.com]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Pelabresib vs. JQ1 in Cancer Models
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs. This guide provides a detailed comparison of two prominent BET inhibitors, Pelabresib (CPI-0610) and the well-established research tool JQ1, based on their performance in preclinical cancer models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Transcriptional Addiction
Both this compound and JQ1 are small molecule inhibitors that competitively bind to the bromodomains of BET proteins, particularly BRD4. By occupying the acetyl-lysine binding pockets, these inhibitors displace BET proteins from chromatin, thereby disrupting the transcription of key oncogenes such as MYC. This mechanism effectively targets cancers that are "addicted" to the continuous high-level expression of these oncogenes for their proliferation and survival. This compound is an investigational, orally bioavailable small-molecule inhibitor of BET proteins with specific activity against BRD4. It has been reported to possess superior pharmacological properties compared to JQ1.
dot
Caption: Mechanism of action of this compound and JQ1.
In Vitro Efficacy: A Comparative Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro activity of this compound and JQ1 in various cancer cell lines.
Table 1: this compound (CPI-0610) In Vitro Activity
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Cell Viability Assay | Dose-dependent reduction in viability | |
| INA6, MM.1S | Multiple Myeloma | Cell Cycle Analysis | G1 arrest at 800 nM | |
| Malignant Peripheral Nerve Sheath Tumor (mMPNST) | Sarcoma | CellTiter-Glo | Less potent than JQ1 |
Table 2: JQ1 In Vitro Activity
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| Rh28 | Rhabdomyosarcoma | Cell Proliferation Assay | 0.26 µM | |
| EW-8 | Ewing Sarcoma | Cell Proliferation Assay | >10 µM | |
| A subset of Lung Adenocarcinoma cell lines | Lung Adenocarcinoma | Alamar Blue | <5 µM (sensitive lines) | |
| Malignant Peripheral Nerve Sheath Tumor (mMPNST) | Sarcoma | CellTiter-Glo | More potent than CPI-0610 |
A direct comparison in malignant peripheral nerve sheath tumor (mMPNST) cells indicated that JQ1 displayed more potent inhibition of cell viability than this compound (CPI-0610) in parental (shCONTROL) cells. However, depletion of BRD4 sensitized the mMPNST cells to this compound, particularly at higher doses.
In Vivo Antitumor Activity: Performance in Xenograft Models
The ultimate preclinical validation lies in a compound's ability to inhibit tumor growth in vivo. The following tables summarize the antitumor efficacy of this compound and JQ1 in mouse xenograft models.
Table 3: this compound (CPI-0610) In Vivo Efficacy
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| MV-4-11 (AML) Xenograft | 30 mg/kg QD (oral) | 41% | |
| MV-4-11 (AML) Xenograft | 30 mg/kg BID (oral) | 80% | |
| MV-4-11 (AML) Xenograft | 60 mg/kg QD (oral) | 74% |
Table 4: JQ1 In Vivo Efficacy
| Cancer Model | Dosing Regimen | Outcome | Citation |
| Childhood Sarcoma Xenografts | 50 mg/kg daily | Significant growth inhibition | |
| Merkel Cell Carcinoma (MCC) Xenografts | Not specified | Significantly attenuated tumor growth | |
| Pancreatic Ductal Adenocarcinoma (PDAC) Tumorgrafts | Not specified | Suppressed tumor growth |
It is important to note that the in vivo studies were conducted in different tumor models, making a direct comparison of tumor growth inhibition percentages challenging. However, both agents demonstrate significant single-agent antitumor activity in vivo.
dot
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Cell Viability Assays
-
Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or JQ1 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins (e.g., MYC, BRD4, PARP) following inhibitor treatment.
-
Protocol:
-
Plate cells and treat with this compound, JQ1, or DMSO for the desired time (e.g., 24, 48, or 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-MYC, anti-BRD4, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Protocol (general):
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally) or JQ1 (e.g., intraperitoneally) at the specified dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target protein levels).
-
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins with demonstrated preclinical antitumor activity across a range of cancer types. While JQ1 has been extensively used as a research tool and has shown broad efficacy, this compound is an orally bioavailable compound in clinical development with a distinct pharmacological profile. Direct comparative studies, such as the one in mMPNST cells, provide valuable insights into their relative potencies. The choice between these compounds for preclinical research may depend on the specific cancer model, the desired route of administration, and the translational goals of the study. Further head-to-head comparisons in identical preclinical models will be crucial to fully delineate their respective therapeutic potential.
A Comparative Analysis of Pelabresib and Other BET Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on epigenetic modulators. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs. These proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as MYC. This guide provides a comparative overview of Pelabresib (CPI-0610), a frontrunner in this class, and other notable BET inhibitors currently in clinical development: INCB057643, JAB-8263, BMS-986158 (Ezobresib), and GSK525762 (Molibresib).
Mechanism of Action: Targeting Transcriptional Dysregulation
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to the downregulation of their expression. A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of cell proliferation and survival in many cancers. By inhibiting MYC expression, BET inhibitors can induce cell cycle arrest and apoptosis in tumor cells.
The signaling pathway affected by BET inhibitors involves the disruption of the interaction between BET proteins (specifically BRD4) and acetylated histones, which in turn prevents the recruitment of the positive transcription elongation factor b (P-TEFb). This inhibition of transcriptional elongation leads to the suppression of key oncogenes and pro-inflammatory genes.
Preclinical Performance: A Quantitative Comparison
The potency of BET inhibitors is often evaluated through biochemical and cellular assays to determine their half-maximal inhibitory concentration (IC50). While a direct head-to-head comparison in a standardized panel of assays is not publicly available, the following table summarizes the reported IC50 values for this compound and its comparators. It is important to note that these values are from different studies and assays, which can influence the results.
| Inhibitor | Target/Assay | IC50 (nM) | Reference(s) |
| This compound (CPI-0610) | BRD4-BD1 (biochemical) | 39 | [1] |
| MYC expression (cellular) | 180 (EC50) | [1] | |
| INCB057643 | BRD4 BD1 (binding assay) | 39 | |
| BRD4 BD2 (binding assay) | 6 | ||
| JAB-8263 | BET binding affinity | Subnanomolar | [2] |
| BMS-986158 (Ezobresib) | NCI-H211 SCLC cells | 6.6 | [3] |
| MDA-MB231 TNBC cells | 5 | [3] | |
| BRD4 (FRET) | <5 | [4] | |
| GSK525762 (Molibresib) | BET proteins (cell-free) | ~35 | [5][6] |
| BET displacement (FRET) | 32.5 - 42.5 | [6][7] | |
| NUT midline carcinoma cells | 50 | [8] | |
| Solid tumor cell lines | 50 - 1698 | [8] |
Clinical Development and Performance
The clinical development of BET inhibitors has primarily focused on hematologic malignancies, particularly myelofibrosis, and certain solid tumors. The following tables provide a comparative summary of the available clinical trial data for this compound and other BET inhibitors.
Myelofibrosis
Myelofibrosis is a key indication for several BET inhibitors in development, with many being investigated in combination with JAK inhibitors like ruxolitinib.
| Inhibitor | Trial (Phase) | Patient Population | Key Efficacy Results | Key Safety/Tolerability Findings | Reference(s) |
| This compound (CPI-0610) | MANIFEST-2 (Phase 3) | JAK inhibitor-naïve myelofibrosis (in combination with ruxolitinib) | SVR35 at Week 24: 65.9% vs 35.2% for placebo + ruxolitinib. TSS50 at Week 24: 52.3% vs 46.3% for placebo + ruxolitinib. | Most common Grade ≥3 AEs: Anemia (23.1%), Thrombocytopenia (9%). | [9][10][11][12] |
| INCB057643 | Phase 1 | Relapsed/refractory myelofibrosis (monotherapy and in combination with ruxolitinib) | Monotherapy: SVR35 at Week 24 in 3 of 20 patients. TSS50 at Week 24 in 11 of 20 patients. Combination: SVR35 at Week 24 in 4 of 17 patients. | Most common Grade ≥3 TEAEs: Thrombocytopenia (26%), Anemia (20%). | [13][14][15][16][17] |
| JAB-8263 | Phase 1 | Intermediate/high-risk myelofibrosis (monotherapy) | Mean SVR at Week 24: -25.84%. Two patients achieved ≥35% SVR. TSS50 at Week 24: 55.6% of patients. | Common TRAEs (>20%): ALT increase, blood bilirubin increase, AST increase, prolonged prothrombin time. Grade 3 TRAEs: ALT increase (8.3%), AST increase (8.3%), blood fibrinogen decrease (8.3%). | [18][19][20][21][22][23][24][25] |
| BMS-986158 (Ezobresib) | Phase 1/2 | Intermediate/high-risk myelofibrosis (in combination with ruxolitinib or fedratinib) | Combination with ruxolitinib: SVR35 at Week 24 in 100% of evaluable patients (n=6). Combination with fedratinib: SVR35 at Week 24 in 33% of evaluable patients (n=3). | Grade 3/4 TRAEs with ruxolitinib combo: Thrombocytopenia (44%), neutropenia (13%). Grade 3/4 TRAEs with fedratinib combo: Thrombocytopenia and anemia (25% each). | [26][27][28][29][30] |
SVR35: ≥35% reduction in spleen volume from baseline; TSS50: ≥50% reduction in Total Symptom Score from baseline.
Other Malignancies
BET inhibitors have also been evaluated in a range of other cancers, with notable activity in NUT midline carcinoma, a rare and aggressive cancer.
| Inhibitor | Trial (Phase) | Indication | Key Efficacy Results | Key Safety/Tolerability Findings | Reference(s) |
| GSK525762 (Molibresib) | Phase 1/2 | NUT midline carcinoma (NMC) and other solid tumors | In 10 evaluable NMC patients: 2 confirmed partial responses (20%), 4 stable disease (40%). | Most frequent treatment-related AEs: Thrombocytopenia (51%), nausea (42%), decreased appetite (28%), vomiting (23%), diarrhea (23%). Grade 3/4 treatment-related AEs occurred in 48% of patients, with thrombocytopenia (37%) and anemia (8%) being the most common. | [8][31][32][33][34] |
Experimental Protocols: A Methodological Overview
The preclinical and clinical evaluation of BET inhibitors involves a series of standardized assays to determine their efficacy and safety. Below are overviews of key experimental methodologies.
Preclinical Evaluation Workflow
The preclinical assessment of a novel BET inhibitor typically follows a structured workflow to characterize its activity and guide further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Updated safety & efficacy data from MANIFEST-2: this compound plus ruxolitinib for myelofibrosis | VJHemOnc [vjhemonc.com]
- 13. incytemi.com [incytemi.com]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. ashpublications.org [ashpublications.org]
- 18. oncodaily.com [oncodaily.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Jacobio Pharma Shares Early Data on BET Inhibitor for Myelofibrosis at 2024 ASH [synapse.patsnap.com]
- 21. Jacobio Pharma Presented preliminary Data on BET Inhibitor for Myelofibrosis at 2024 ASH [prnewswire.com]
- 22. researchgate.net [researchgate.net]
- 23. Jacobio Announces First Patient Enrolled in Phase I Clinical Trial of BET Inhibitor JAB-8263 | Jacobio Pharma [jacobiopharma.com]
- 24. Potent bromodomain and extraterminal domain inhibitor JAB-8263 suppresses MYC expression and exerts anti-tumor activity in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JAB-8263 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 26. sohoonline.org [sohoonline.org]
- 27. S213: BMS-986158, A POTENT BET INHIBITOR, AS MONOTHERAPY AND IN COMBINATION WITH RUXOLITINIB OR FEDRATINIB IN INTERMEDIATE- OR HIGH-RISK MYELOFIBROSIS (MF): RESULTS FROM A PHASE 1/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. ashpublications.org [ashpublications.org]
- 30. targetedonc.com [targetedonc.com]
- 31. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 33. Facebook [cancer.gov]
- 34. A Phase I/II Open-Label, Dose Escalation Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects with NUT Midline Carcinoma (NMC) and other cancers | Dana-Farber Cancer Institute [dana-farber.org]
Pelabresib vs. Other Epigenetic Modifiers: A Comparative Guide to Efficacy in Myelofibrosis
An Objective Analysis for Researchers and Drug Development Professionals
Myelofibrosis (MF) is a complex myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] The treatment landscape has been historically dominated by Janus kinase (JAK) inhibitors, which primarily address symptoms by targeting the dysregulated JAK-STAT signaling pathway.[3][4][5] However, the emergence of epigenetic modifiers offers a novel therapeutic avenue aimed at the underlying genetic and transcriptional dysregulation of the disease.[6][7]
This guide provides a detailed comparison of the efficacy of pelabresib, a first-in-class investigational oral inhibitor of the Bromodomain and Extra-Terminal domain (BET) proteins, against the current standard of care and other epigenetic approaches.[6][8] The primary focus is on the robust data from the Phase 3 MANIFEST-2 trial, which evaluates this compound in combination with the JAK inhibitor ruxolitinib.
Mechanism of Action: A Synergistic Approach
This compound functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), which act as epigenetic "readers."[6][9] In myelofibrosis, these proteins drive the expression of key oncogenes and pro-inflammatory cytokines, such as those involved in the NF-κB signaling pathway.[6][8][10] By inhibiting BET proteins, this compound downregulates these pathogenic pathways, aiming to modify the disease course, reduce inflammation, and improve bone marrow function.[6][11]
This mechanism is distinct from and complementary to JAK inhibitors like ruxolitinib, which directly inhibit JAK1 and JAK2, thereby attenuating cytokine signaling.[3][4][12] The combination of a BET inhibitor and a JAK inhibitor is hypothesized to provide a more profound and durable response by targeting both the epigenetic machinery and the downstream signaling cascade that drive myelofibrosis.[13]
Clinical Efficacy: The MANIFEST-2 Trial
The global, double-blind, Phase 3 MANIFEST-2 trial (NCT04603495) provides the most definitive data on the efficacy of this compound.[14][15] It evaluated the combination of this compound plus ruxolitinib (PELA+RUX) against placebo plus ruxolitinib (PBO+RUX) in JAK inhibitor-naïve patients with myelofibrosis.[15]
Primary and Secondary Endpoint Achievement
The combination therapy demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of spleen volume reduction and showed positive trends in key secondary endpoints, including symptom reduction and anemia improvement.[13][15][16]
| Efficacy Endpoint (at Week 24) | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | p-value |
| SVR35: ≥35% Spleen Volume Reduction[15][17] | 65.9% | 35.2% | <0.001 |
| TSS50: ≥50% Total Symptom Score Reduction[15][17] | 52.3% | 46.3% | 0.216 |
| Combined SVR35 & TSS50 [15][17] | 40.2% | 18.5% | - |
| Mean Change in Absolute TSS [15][17] | -15.99 | -14.05 | 0.0545 |
| Data sourced from the primary analysis of the MANIFEST-2 trial.[15][17] |
Longer-term follow-up data presented at 48 and 72 weeks show a sustained benefit of the combination therapy in maintaining spleen volume reduction.[1][14][16] At 48 weeks, 56.5% of patients in the PELA+RUX arm maintained SVR35 response compared to 37.5% in the PBO+RUX arm.[14][16]
Disease-Modifying Potential: Anemia and Bone Marrow Fibrosis
A key challenge with JAK inhibitor monotherapy is the potential for worsening anemia.[14] The PELA+RUX combination demonstrated improvements in anemia and a reduction in transfusion requirements, suggesting a disease-modifying effect.[13][15]
| Hematologic and Pathologic Endpoints | This compound + Ruxolitinib | Placebo + Ruxolitinib | Details |
| Hemoglobin Response (at Week 24)[15][17] | 10.7% | 6.0% | ≥1.5 g/dL increase from baseline |
| RBC Transfusion Requirement (first 24 wks)[15][17] | 30.8% | 39.8% | Percentage of patients requiring transfusion |
| Bone Marrow Fibrosis Improvement (≥1 grade)[15][17] | 38.5% | 24.2% | Odds Ratio 2.09 (p=0.019) |
| Data reflects endpoints evaluated at Week 24 of the MANIFEST-2 trial.[15][17] |
Comparison with Other Epigenetic Modifiers
While direct head-to-head trials are lacking, a comparison of mechanisms highlights the different therapeutic hypotheses for various epigenetic modifiers in myelofibrosis.
| Epigenetic Modifier Class | Example Drug(s) | Mechanism of Action | Reported Clinical Activity in MF |
| BET Inhibitors | This compound | Inhibits BRD2/3/4, downregulating NF-κB and other oncogenic/inflammatory gene transcription.[6][8] | Significant spleen/symptom response in combination with ruxolitinib; improves anemia and bone marrow fibrosis.[13][15] |
| HDAC Inhibitors | Givinostat, Panobinostat | Inhibit histone deacetylases, leading to histone hyperacetylation and altered gene expression.[2][18] | Modest clinical activity as single agents; being investigated in combination with JAK inhibitors.[2] |
| LSD1 Inhibitors | Bomedemstat (IMG-7289) | Irreversibly inhibits Lysine-Specific Demethylase 1, an epigenetic modifier regulating gene transcription.[19] | Investigational, with data showing potential for spleen and symptom reduction.[19] |
| DNA Hypomethylating Agents | Azacitidine, Decitabine | Inhibit DNA methyltransferases, leading to reactivation of tumor suppressor genes.[2][18] | Modest clinical responses reported in patients with MF.[2] |
Safety and Tolerability Profile
In the MANIFEST-2 trial, the combination of this compound and ruxolitinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematologic, which is a known class effect of both BET and JAK inhibitors.[11][15][17]
| Most Common TEAEs (≥20%) | This compound + Ruxolitinib | Placebo + Ruxolitinib |
| Anemia | 43.9% (Grade ≥3: 23.1%) | 55.6% (Grade ≥3: 36.4%) |
| Thrombocytopenia | 32.1% (Grade ≥3: 9.0%) | 23.4% (Grade ≥3: 5.6%) |
| Diarrhea | 23.1% (Grade ≥3: 0.5%) | 18.7% (Grade ≥3: 1.4%) |
| Platelet Count Decreased | 20.8% (Grade ≥3: 4.2%) | 15.9% (Grade ≥3: 0.9%) |
| Safety data from the MANIFEST-2 trial.[15][17] |
Notably, the rate of Grade ≥3 anemia was lower in the this compound combination arm compared to the placebo arm.[15][17]
Experimental Protocols and Methodologies
Detailed and standardized protocols are crucial for the objective assessment of therapeutic efficacy. The methodologies for the primary and key secondary endpoints in the MANIFEST-2 trial are outlined below.
Spleen Volume Reduction (SVR) Assessment
-
Objective: To quantify the change in spleen volume from baseline.
-
Methodology:
-
Imaging Modality: Spleen volume is assessed centrally by an independent radiology committee using Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scans.
-
Scan Schedule: Imaging is performed at baseline, Week 12, Week 24, and at subsequent timepoints as specified by the trial protocol.
-
Volume Calculation: The spleen is manually contoured on each axial slice of the scan. The total spleen volume is then calculated using volumetric software (summation of areas method).
-
SVR35 Endpoint: The primary endpoint of SVR35 is defined as the percentage of patients achieving a reduction in spleen volume of ≥35% at Week 24 compared to their baseline measurement.
-
Total Symptom Score (TSS) Assessment
-
Objective: To measure the change in patient-reported myelofibrosis-related symptoms.
-
Methodology:
-
Instrument: The Myelofibrosis Symptom Assessment Form version 4.0 (MFSAF v4.0) is used. This is a validated patient-reported outcome tool.
-
Symptom Domains: Patients rate the severity of key symptoms (e.g., fatigue, night sweats, itching, abdominal discomfort, bone pain) on a scale from 0 (absent) to 10 (worst imaginable).
-
TSS Calculation: The TSS is calculated by summing the scores of these individual symptoms.
-
Data Collection: Patients complete the MFSAF diary daily for the 7 days preceding the baseline visit and subsequent assessment visits. The average score over this period is used to calculate the TSS for that timepoint.
-
TSS50 Endpoint: The key secondary endpoint of TSS50 is defined as the percentage of patients achieving a reduction in their TSS of ≥50% at Week 24 compared to baseline.[15]
-
Bone Marrow Fibrosis (BMF) Grading
-
Objective: To assess changes in the degree of fibrosis in the bone marrow.
-
Methodology:
-
Sample Collection: Bone marrow biopsy samples are collected at baseline and at specified follow-up visits (e.g., Week 24, Week 48).
-
Staining: Samples are stained with reticulin and trichrome to visualize reticulin and collagen fibers.
-
Grading System: An independent, blinded hematopathologist grades the fibrosis according to the European Consensus on grading of bone marrow fibrosis (MF grade 0-3).
-
Endpoint: Improvement in BMF is defined as a decrease of ≥1 grade from baseline.[15]
-
References
- 1. curetoday.com [curetoday.com]
- 2. Novel Therapies for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Epigenetic Dysregulation of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcp.jakafi.com [hcp.jakafi.com]
- 13. esmo.org [esmo.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Epigenetic modifications: new therapeutic targets in primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Next Generation Therapeutics for the Treatment of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Pelabresib's On-Target Efficacy in Myelofibrosis: A Comparative Analysis
A deep dive into the experimental data validating the on-target effects of the BET inhibitor Pelabresib in myelofibrosis models, offering a comparative perspective against standard-of-care.
This compound (CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which is showing significant promise in the treatment of myelofibrosis (MF). By targeting key epigenetic and inflammatory pathways that drive the disease, this compound, particularly in combination with the JAK inhibitor ruxolitinib, has demonstrated substantial clinical benefits. This guide provides a comprehensive comparison of this compound's on-target effects, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting the Core Pathobiology of Myelofibrosis
Myelofibrosis is characterized by dysregulated JAK/STAT signaling, leading to myeloproliferation, and a pro-inflammatory state driven by the NF-κB pathway, which contributes to bone marrow fibrosis and debilitating symptoms. This compound functions as a BET inhibitor, specifically targeting BRD4, to modulate the transcription of key genes involved in these pathological processes.[1] By inhibiting BET proteins, this compound downregulates the expression of pro-inflammatory cytokines and oncogenes, thereby addressing the underlying drivers of myelofibrosis.[2][3]
Comparative Efficacy: this compound in Combination with Ruxolitinib
Clinical trial data, primarily from the MANIFEST and MANIFEST-2 studies, provide a robust comparison of this compound in combination with ruxolitinib versus ruxolitinib alone. The combination therapy has shown significant improvements in key clinical endpoints.
Spleen Volume Reduction
A hallmark of myelofibrosis, splenomegaly, is significantly reduced with the addition of this compound to ruxolitinib.
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value | Citation |
| SVR35 at Week 24 | 65.9% | 35.2% | <0.001 | [4][5][6] |
| SVR35 at Week 48 | 57.0% | 37.5% | - | [7] |
| SVR35 at any time | 80.4% | 50.0% | - | [4][8] |
SVR35: ≥35% reduction in spleen volume from baseline.
Symptom Improvement
Patients treated with the combination therapy also experienced a trend towards greater improvement in their total symptom score (TSS).
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value | Citation |
| TSS50 at Week 24 | 52.3% | 46.3% | 0.216 | [4][8][9] |
| Mean change in TSS at Week 24 | -15.99 | -14.05 | 0.0545 | [4][8] |
| TSS50 at Week 48 | 45.3% | 39.4% | - | [7] |
TSS50: ≥50% reduction in total symptom score from baseline.
Hematologic and Bone Marrow Improvements
The combination therapy has also shown positive effects on anemia and bone marrow fibrosis, indicating potential disease-modifying activity.
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value/Odds Ratio | Citation |
| Hemoglobin Response at Week 24 | 10.7% | 6.0% | - | [4][8] |
| RBC Transfusion Requirement (first 24 wks) | 30.8% | 39.8% | - | [4][8] |
| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 24 | 38.5% | 24.2% | OR 2.09; p=0.019 | [4][8] |
| Bone Marrow Fibrosis Improvement (≥1 grade) at Week 48 | 41.0% | 15.0% | - | [7] |
Experimental Protocols for On-Target Validation
The validation of this compound's on-target effects has been conducted through a series of robust experimental protocols in both preclinical and clinical settings.
Pharmacodynamic (PD) Marker Assessment
-
Objective: To confirm rapid on-target engagement of this compound.
-
Method: Measurement of Interleukin-8 (IL-8; CXCL8) gene expression in whole blood via quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR).[4]
-
Protocol: Blood samples are collected pre-dose and at various time points post-dose (e.g., 4 hours) on Day 1 of Cycle 1. RNA is extracted, reverse transcribed to cDNA, and IL-8 mRNA levels are quantified using qRT-PCR. The change from baseline is calculated to assess the immediate pharmacodynamic effect of this compound.[4]
Cytokine Profiling
-
Objective: To evaluate the impact of this compound on the pro-inflammatory cytokine milieu characteristic of myelofibrosis.
-
Method: Multiplex immunoassay (e.g., Luminex) for the simultaneous quantification of a panel of plasma cytokines.
-
Protocol: Plasma samples are collected at baseline and at specified time points during treatment (e.g., 14 days, 6, 12, and 24 weeks).[4] A panel of cytokines, including those regulated by NF-κB (e.g., TNF, IL-6, IL-8), is measured.[5] Changes in cytokine levels from baseline are compared between treatment arms.[4][5]
Bone Marrow Fibrosis Assessment
-
Objective: To assess changes in the degree of bone marrow fibrosis, a key pathological feature of myelofibrosis.
-
Method: Histological grading of bone marrow biopsies.
-
Protocol: Bone marrow biopsy samples are obtained at baseline and after a defined treatment period (e.g., 24 and 48 weeks).[4][7] The biopsies are stained with reticulin to visualize the fibrous network.[4] The degree of fibrosis is graded according to the European Consensus on grading of bone marrow fibrosis (0-3 scale). More advanced quantitative methods like the Continuous Indexing of Fibrosis (CIF) may also be employed for a more objective assessment.[2]
Immunohistochemistry (IHC)
-
Objective: To evaluate changes in bone marrow cellularity and morphology.
-
Method: IHC staining of bone marrow biopsy sections.
-
Protocol: Bone marrow biopsies are sectioned and stained with antibodies specific for markers of erythroid progenitors (CD71) and megakaryocytes (CD61).[4] The number and clustering of these cell populations are assessed at baseline and post-treatment to evaluate the impact of this compound on hematopoiesis.[4]
Conclusion
The experimental data from preclinical and clinical studies provide strong validation for the on-target effects of this compound in myelofibrosis models. As a BET inhibitor, this compound effectively downregulates key inflammatory and oncogenic pathways. When used in combination with the JAK inhibitor ruxolitinib, this compound leads to significantly improved clinical outcomes, including greater spleen volume reduction, a trend toward better symptom control, and notable improvements in anemia and bone marrow fibrosis. These findings support the continued development of this compound as a promising novel therapeutic for patients with myelofibrosis.
References
- 1. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis | Semantic Scholar [semanticscholar.org]
- 2. Machine learning-based quantitative analysis of bone marrow fibrosis in patients with MF [mpn-hub.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
- 5. esmo.org [esmo.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pelabresib and Ruxolitinib Monotherapy in Myelofibrosis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of pelabresib and ruxolitinib monotherapies for the treatment of myelofibrosis. This document outlines their distinct mechanisms of action, summarizes key clinical trial data, and provides an overview of the experimental protocols used to generate this evidence.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The mainstay of treatment has been Janus kinase (JAK) inhibitors, with ruxolitinib being the first to gain approval. However, the emergence of novel therapeutic agents targeting different pathways, such as the bromodomain and extra-terminal domain (BET) inhibitor this compound, offers new avenues for treatment. This guide provides a comparative analysis of this compound and ruxolitinib as monotherapies.
Mechanisms of Action: Targeting Different Hubs of Myelofibrosis Pathophysiology
This compound and ruxolitinib exert their therapeutic effects through distinct molecular mechanisms, targeting different aspects of myelofibrosis pathogenesis.
This compound: An Epigenetic Modulator Targeting BET Proteins
This compound is an orally bioavailable small molecule that functions as a BET inhibitor.[1][2] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated histones, playing a crucial role in regulating the transcription of genes involved in cellular proliferation, inflammation, and oncogenesis.[1][3] In myelofibrosis, BET proteins drive the expression of pro-inflammatory cytokines and oncogenes such as MYC, BCL-2, and those regulated by NF-κB.[1][4] By inhibiting BET proteins, this compound downregulates these key pathogenic pathways, leading to reduced cytokine production, decreased bone marrow fibrosis, and alleviation of disease symptoms.[1][5]
Ruxolitinib: A Kinase Inhibitor Targeting the JAK-STAT Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[6][7] The JAK-STAT signaling pathway is a critical mediator of signals for a wide range of cytokines and growth factors that are central to hematopoiesis and immune responses.[8] In myelofibrosis, dysregulation of the JAK-STAT pathway, often due to mutations in genes like JAK2, CALR, or MPL, leads to uncontrolled cell growth and excessive production of inflammatory cytokines.[1][8] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing myeloproliferation and the inflammatory cytokine storm characteristic of the disease.[6][9]
Signaling Pathway Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 8. PathWhiz [pathbank.org]
- 9. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: Pelabresib and INCB057643 in Myelofibrosis
An Indirect Analysis of Two Investigational BET Inhibitors
In the evolving landscape of myelofibrosis (MF) therapeutics, Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of agents. This guide provides a comparative analysis of two investigational BET inhibitors: Pelabresib (CPI-0610) and INCB057643. As no direct head-to-head clinical trials have been conducted, this comparison is based on an indirect analysis of data from separate clinical studies.
The data for this compound is primarily drawn from the Phase 3 MANIFEST-2 study in combination with ruxolitinib in JAK inhibitor-naïve patients. In contrast, the available data for INCB057643 comes from an earlier Phase 1 study, both as a monotherapy and in combination with ruxolitinib, in patients with relapsed or refractory MF. These differences in patient populations and trial phases are critical considerations when interpreting the comparative data presented herein.
Mechanism of Action: BET Inhibition
This compound and INCB057643 share a common mechanism of action as inhibitors of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory cytokines, such as MYC, BCL-2, and NF-κB, which are implicated in the pathophysiology of myelofibrosis[1][2]. By binding to the bromodomains of BET proteins, these inhibitors disrupt the transcriptional machinery that drives the proliferation of malignant cells and the inflammatory state characteristic of myelofibrosis[1][2][3].
Figure 1: Simplified signaling pathway of BET inhibition.
Efficacy Data
The following tables summarize the key efficacy endpoints from the respective clinical trials of this compound and INCB057643. It is important to reiterate that these results are not from a direct comparison and were obtained in different patient populations.
Table 1: Spleen Volume Reduction (SVR35)
| Drug Regimen | Trial | Patient Population | N | SVR35 at Week 24 |
| This compound + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor-naïve | 214 | 65.9% |
| Placebo + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor-naïve | 216 | 35.2% |
| INCB057643 Monotherapy (≥10 mg) | Phase 1 | Relapsed/Refractory MF | 7 (evaluable) | 42.9% (3 of 7) |
| INCB057643 + Ruxolitinib | Phase 1 | Relapsed/Refractory MF | 12 (evaluable) | 25.0% (3 of 12) |
SVR35: ≥35% reduction in spleen volume from baseline.
Table 2: Symptom Score Reduction (TSS50)
| Drug Regimen | Trial | Patient Population | N | TSS50 at Week 24 |
| This compound + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor-naïve | 214 | 52.3% |
| Placebo + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor-naïve | 216 | 46.3% |
| INCB057643 Monotherapy (≥10 mg) | Phase 1 | Relapsed/Refractory MF | 7 (evaluable) | 71.4% (5 of 7) |
| INCB057643 + Ruxolitinib | Phase 1 | Relapsed/Refractory MF | 11 (evaluable) | 54.5% (6 of 11) |
TSS50: ≥50% reduction in Total Symptom Score from baseline.
Safety and Tolerability
A summary of the most common treatment-emergent adverse events (TEAEs) is presented below.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound + Ruxolitinib (MANIFEST-2) | Placebo + Ruxolitinib (MANIFEST-2) | INCB057643 (Mono and Combo, Phase 1) |
| Thrombocytopenia | 32.1% (Grade ≥3: 9%) | 23.4% (Grade ≥3: 5.6%) | 46% (Grade ≥3: 26%) |
| Anemia | 43.9% (Grade ≥3: 23.1%) | 55.6% (Grade ≥3: 36.4%) | Grade ≥3: 20% |
| Diarrhea | 23.1% | 18.7% | Not Reported |
Experimental Protocols
MANIFEST-2 (Phase 3) - this compound
-
Study Design: A global, randomized, double-blind, active-control study.
-
Patient Population: JAK inhibitor treatment-naïve patients with primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF[4]. Eligible patients had a DIPSS score of intermediate-1 or higher, a spleen volume of ≥450 cm³, and a qualifying symptom score[5][6].
-
Intervention: Patients were randomized 1:1 to receive either this compound (125 mg orally once daily for 14 days followed by a 7-day break) in combination with ruxolitinib, or placebo in combination with ruxolitinib[4][5].
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24[7].
-
Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at week 24[7].
Figure 2: Experimental workflow of the MANIFEST-2 Phase 3 trial.
NCT04279847 (Phase 1) - INCB057643
-
Study Design: An open-label, dose-escalation and dose-expansion study[8][9].
-
Patient Population: Patients with relapsed or refractory myelofibrosis, essential thrombocythemia, myelodysplastic syndrome, or MDS/MPN overlap syndrome. The combination therapy arm included MF patients with a suboptimal response to ruxolitinib or who were JAK inhibitor-naïve[9].
-
Intervention: INCB057643 was evaluated as monotherapy (dose escalation from 4 mg to 12 mg once daily) and in combination with ruxolitinib[8][9].
-
Secondary Endpoints: Spleen volume response (SVR35) at week 24, symptom response (TSS50) at week 24, and anemia response[8][9][10].
Summary and Future Directions
This indirect comparison provides a preliminary overview of the clinical activity and safety profiles of this compound and INCB057643 in myelofibrosis. This compound, in combination with ruxolitinib, has demonstrated a significant improvement in spleen volume reduction in JAK inhibitor-naïve patients in a large Phase 3 trial. The data for INCB057643, from an earlier phase study in a more heavily pre-treated population, also shows signals of activity, both as a monotherapy and in combination with ruxolitinib, warranting further investigation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF this compound (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. targetedonc.com [targetedonc.com]
- 7. clinicaloptions.com [clinicaloptions.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. pharmacytimes.com [pharmacytimes.com]
A Preclinical Head-to-Head: Dissecting the In Vitro and In Vivo Profiles of BET Inhibitors Pelabresib and BMS-986158
For researchers and drug development professionals navigating the landscape of BET inhibitors for myeloproliferative neoplasms, a detailed comparison of preclinical data is paramount. This guide provides an objective analysis of pelabresib (CPI-0610) and BMS-986158, focusing on their mechanisms of action, in vitro potency, and in vivo efficacy, supported by available experimental data.
This compound, developed by Constellation Pharmaceuticals (a MorphoSys company), and BMS-986158, from Bristol Myers Squibb, are both potent, orally bioavailable small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory genes. In myelofibrosis, a chronic myeloproliferative neoplasm, aberrant BET protein activity is implicated in driving the disease's characteristic features, including bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms. Both this compound and BMS-986158 aim to correct this dysregulated transcription.
Mechanism of Action: Targeting the Epigenetic Machinery
Both this compound and BMS-986158 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-mediated signaling leads to the downregulation of target genes critical for tumor cell proliferation and survival, as well as inflammatory responses.
This compound has been shown in preclinical studies to specifically downregulate NF-κB (nuclear factor kappa B) signaling.[1][2] The NF-κB pathway is a key driver of inflammation and is constitutively activated in many cancers, including myelofibrosis, where it contributes to the production of pro-inflammatory cytokines that fuel the disease.[3][4][5]
BMS-986158 has demonstrated potent inhibition of c-MYC expression.[1][6] The c-MYC oncogene is a master regulator of cell proliferation and is frequently deregulated in a wide range of cancers.[7] By suppressing c-MYC, BMS-986158 can induce cancer cell death.[6]
In Vitro Activity: A Look at Potency
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| This compound (CPI-0610) | BRD4-BD1 (biochemical assay) | - | 39 nM | [8] |
| c-MYC expression | - | 180 nM (EC50) | [8] | |
| Cell Viability | Multiple Myeloma cell lines | Dose-dependent reduction | [8] | |
| BMS-986158 | BET inhibition | NCI-H211 (SCLC) | 6.6 nM | [9][10] |
| BET inhibition | MDA-MB231 (TNBC) | 5 nM | [9][10] | |
| BRD2, BRD3, BRD4 binding affinity (biochemical assay) | - | <10 nM (Kd) | [11] |
Experimental Protocol: Cell Viability Assay (General) A common method to determine the IC50 for cell viability is the MTT or MTS assay. In this protocol, cancer cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor (e.g., this compound or BMS-986158) for a specified period (e.g., 72 hours). After incubation, a reagent (MTT or MTS) is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the formazan is then measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Preclinical Efficacy
The in vivo preclinical data for both agents demonstrate their potential to inhibit tumor growth and impact disease-relevant biology.
This compound (CPI-0610)
In a mouse xenograft model using the MV-4-11 acute myeloid leukemia cell line, oral administration of this compound at doses of 30-60 mg/kg for 28 days resulted in significant tumor growth inhibition of 41% to 80% without notable body weight loss.[8] Preclinical studies in myelofibrosis models have shown that BET inhibition can reduce spleen size, bone marrow fibrosis, and levels of pro-inflammatory cytokines.[12][13]
BMS-986158
In preclinical studies using patient-derived xenograft (PDX) models of various solid tumors, low doses of BMS-986158 demonstrated antitumor activity in 9 out of 19 models, including ovarian, lung, colorectal, and triple-negative breast cancers.[1] Furthermore, preclinical studies in rats treated with BMS-986158 showed a dose-dependent decrease in platelets and an accumulation of megakaryocytes in the bone marrow, indicating a direct effect on megakaryopoiesis.[14]
Experimental Protocol: Xenograft Tumor Model (General) To establish a xenograft model, human cancer cells (e.g., from a hematologic malignancy) are injected subcutaneously into immunodeficient mice.[15][16][17][18] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound or BMS-986158) orally according to a specific dosing schedule, while the control group receives a vehicle. Tumor volume is measured regularly using calipers. At the end of the study, tumors and other tissues can be collected for further analysis, such as biomarker assessment.
Effects on Hematopoiesis and Myelofibrosis-Specific Biology
A key aspect of myelofibrosis pathology is aberrant megakaryopoiesis (the production of platelet-producing megakaryocytes).
This compound has been shown to have the potential to modify the pathobiology of myelofibrosis, including effects on megakaryocyte differentiation and proliferation.[12][19] In the MANIFEST clinical trial, treatment with this compound was associated with improvements in bone marrow fibrosis and a reduction in atypical megakaryocyte clustering.[12][19]
BMS-986158 has also demonstrated effects on megakaryopoiesis. Preclinical studies in rats showed that treatment with BMS-986158 led to an accumulation of megakaryocytes in the bone marrow and a decrease in circulating platelets.[14] This is thought to be mediated through the downregulation of key transcription factors involved in megakaryocyte development, such as GATA1, and its downstream targets NFE2 and PF4.[14]
References
- 1. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Buy Bms-986158 (EVT-263366) | 1800340-40-2 [evitachem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ascopubs.org [ascopubs.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. mdpi.com [mdpi.com]
- 19. onclive.com [onclive.com]
Pelabresib in Myelofibrosis: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for pelabresib, an investigational BET inhibitor for the treatment of myelofibrosis (MF). It examines the efficacy and safety of this compound in combination with the JAK inhibitor ruxolitinib, benchmarked against established JAK inhibitor monotherapies. This analysis is based on data from the pivotal MANIFEST and MANIFEST-2 clinical trials for this compound, and the foundational trials for ruxolitinib, fedratinib, pacritinib, and momelotinib.
Executive Summary
This compound, in combination with ruxolitinib, has demonstrated significant improvements in key clinical endpoints for patients with myelofibrosis, including spleen volume reduction and symptom score improvement, when compared to ruxolitinib alone. As a first-in-class oral inhibitor of bromodomain and extra-terminal domain (BET) proteins, this compound offers a novel epigenetic mechanism of action that complements the JAK-STAT signaling inhibition of ruxolitinib.[1] The Phase 3 MANIFEST-2 trial provides robust evidence supporting this combination therapy as a potential new standard of care for JAK inhibitor-naïve myelofibrosis patients.
Mechanism of Action: A Dual Approach
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), and debilitating symptoms. The disease is driven by dysregulated JAK-STAT signaling. This compound works by inhibiting BET proteins, which are critical regulators of gene transcription involved in the inflammatory and cancer-promoting pathways of myelofibrosis.[2] By combining this compound with a JAK inhibitor like ruxolitinib, this therapeutic strategy targets two distinct and critical pathways involved in the pathology of the disease.
Comparative Efficacy Data
The following tables summarize the key efficacy outcomes from the MANIFEST-2 trial for this compound in combination with ruxolitinib versus placebo with ruxolitinib, and from the pivotal trials of other approved JAK inhibitors for myelofibrosis.
Table 1: Efficacy in JAK Inhibitor-Naïve Myelofibrosis Patients
| Clinical Trial | Treatment Arm | N | Spleen Volume Reduction ≥35% (SVR35) at Week 24 | Total Symptom Score Reduction ≥50% (TSS50) at Week 24 |
| MANIFEST-2 | This compound + Ruxolitinib | 214 | 65.9%[3] | 52.3%[3] |
| Placebo + Ruxolitinib | 216 | 35.2%[3] | 46.3%[3] | |
| COMFORT-I | Ruxolitinib | 155 | 41.9% | 45.9% |
| Placebo | 154 | 0.7% | 5.3% | |
| COMFORT-II | Ruxolitinib | 146 | 28.5% | - |
| Best Available Therapy | 73 | 0% | - | |
| JAKARTA | Fedratinib (400 mg) | 96 | 36%[1] | 31%[4] |
| Placebo | 96 | 1% | 7% | |
| SIMPLIFY-1 | Momelotinib | 215 | 26.5%[5] | 28.4% |
| Ruxolitinib | 217 | 29.0%[5] | 42.2% |
Data for COMFORT, JAKARTA, and SIMPLIFY trials are from their respective publications and may have slightly different patient populations and baseline characteristics compared to MANIFEST-2.
Comparative Safety Data
The safety profiles of this compound in combination with ruxolitinib and other JAK inhibitors are summarized below.
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Clinical Trial | Treatment Arm | Anemia | Thrombocytopenia |
| MANIFEST-2 | This compound + Ruxolitinib | 23.1%[3] | 9%[3] |
| Placebo + Ruxolitinib | 36.4%[3] | 5.6%[3] | |
| COMFORT-I | Ruxolitinib | 45.2% | 12.9% |
| Placebo | 19.2% | 1.3% | |
| JAKARTA | Fedratinib (400 mg) | 34% | 12% |
| Placebo | 10% | 4% | |
| SIMPLIFY-1 | Momelotinib | 13% | 11.2% |
| Ruxolitinib | 22.1% | 14.3% |
Note: This table presents a selection of common hematologic adverse events and is not exhaustive. Direct comparison of safety data across trials should be done with caution due to differences in trial design and patient populations.
Experimental Protocols
MANIFEST-2 (NCT04603495)
-
Study Design: A Phase 3, randomized, double-blind, active-control study.[6][7]
-
Patient Population: JAK inhibitor treatment-naïve patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included a DIPSS risk score of Intermediate-1 or higher, palpable splenomegaly, and symptomatic disease.[7][8]
-
Intervention: Patients were randomized 1:1 to receive either this compound (125 mg once daily for 14 days in a 21-day cycle) in combination with ruxolitinib, or placebo in combination with ruxolitinib.[8][9]
-
Primary Endpoint: Spleen volume reduction of ≥35% (SVR35) from baseline at Week 24.[8]
-
Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at Week 24.[10]
Comparator Trial Protocols (Brief Overview)
-
COMFORT-I & II (Ruxolitinib): These were Phase 3, randomized, double-blind, placebo-controlled (COMFORT-I) and open-label, best-available-therapy-controlled (COMFORT-II) trials in patients with intermediate-2 or high-risk myelofibrosis. The primary endpoint was the proportion of patients achieving SVR35 at week 24 (COMFORT-I) or week 48 (COMFORT-II).[2]
-
JAKARTA & JAKARTA-2 (Fedratinib): The JAKARTA trial was a Phase 3, randomized, double-blind, placebo-controlled study in JAK inhibitor-naïve patients with intermediate- or high-risk myelofibrosis.[4] JAKARTA-2 was a single-arm Phase 2 study in patients previously treated with ruxolitinib.[11][12] The primary endpoint for JAKARTA was SVR35 at the end of cycle 6.[1]
-
PERSIST-1 & 2 (Pacritinib): These were Phase 3 trials evaluating pacritinib versus best available therapy (excluding JAK inhibitors in PERSIST-1) in patients with myelofibrosis, including those with low platelet counts.[13][14] The co-primary endpoints were SVR35 and TSS50 at week 24.
-
SIMPLIFY-1 & 2 (Momelotinib): SIMPLIFY-1 was a Phase 3, randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[5] SIMPLIFY-2 was a Phase 3, randomized, open-label trial comparing momelotinib to best available therapy in patients previously treated with ruxolitinib.[5] The primary endpoint for both was non-inferiority (SIMPLIFY-1) or superiority (SIMPLIFY-2) in SVR24.
Conclusion
The addition of this compound to ruxolitinib represents a promising advancement in the treatment of myelofibrosis. The combination therapy has demonstrated superior efficacy in spleen volume reduction compared to ruxolitinib monotherapy in the MANIFEST-2 trial, with a manageable safety profile. The data suggests that targeting both the BET and JAK-STAT pathways may lead to more profound and durable clinical responses for patients. Further long-term follow-up from the MANIFEST-2 study will be crucial to fully understand the impact of this combination on disease modification and overall survival. This comparative guide provides a foundational overview for researchers and clinicians to evaluate the potential role of this compound in the evolving treatment landscape of myelofibrosis.
References
- 1. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post [ascopost.com]
- 2. targetedonc.com [targetedonc.com]
- 3. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]
- 5. gilead.com [gilead.com]
- 6. Analyses from COMFORT trials of ruxolitinib for myelofibrosis | VJHemOnc [vjhemonc.com]
- 7. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF this compound (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
Safety Operating Guide
Navigating the Disposal of Pelabresib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Pelabresib (also known as CPI-0610), an investigational BET inhibitor, proper disposal is a critical component of laboratory safety and regulatory compliance. While some safety data sheets (SDS) may classify the compound as non-hazardous, official clinical trial protocols mandate a more stringent approach, treating all materials containing the drug as hazardous waste. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound.
Core Principle: Treat as Hazardous Waste
Given its status as an investigational new drug, the most prudent and compliant approach is to handle and dispose of all this compound-containing materials as hazardous waste. A Phase 3 clinical trial protocol for this compound explicitly states that "All material containing study drug will be treated and disposed of as hazardous waste in accordance with governing regulations." This directive should supersede any less stringent classifications to ensure maximum safety and compliance.
Logistical and Safety Information
While specific quantitative data for disposal, such as concentration limits for sewer disposal, are not publicly available, the following information provides a general overview of the compound.
| Property | Value |
| Synonyms | CPI-0610 |
| CAS Number | 1380087-89-7 |
| Molecular Formula | C₂₀H₁₆ClN₃O₂ |
| Molecular Weight | 365.81 g/mol |
| GHS Classification | Not classified as a hazardous substance or mixture per provided SDS.[1] |
| Clinical Trial Disposal | Must be treated and disposed of as hazardous waste. |
Procedural Guidance for Proper Disposal
No specific experimental protocols for the disposal of this compound are detailed in the available literature. However, based on standard procedures for investigational and hazardous chemical waste, the following step-by-step process should be implemented.[2][3][4]
Step 1: Consult Institutional and Local Guidelines
-
Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures and requirements based on local, state, and federal regulations, such as those from the Resource Conservation and Recovery Act (RCRA).[1]
Step 2: Segregate this compound Waste
-
All waste streams containing this compound must be segregated from non-hazardous trash. This includes:
Step 3: Use Designated Hazardous Waste Containers
-
Place all this compound-contaminated solid and liquid waste into designated, leak-proof hazardous waste containers.[2][4]
-
These containers should be provided by your EHS department and must be compatible with the chemical waste.
-
Do not mix this compound waste with other incompatible chemical wastes.
Step 4: Proper Labeling
-
Clearly label all waste containers with "Hazardous Waste" and identify the contents, including "this compound."
-
Include any other components of the waste mixture. Follow your institution's specific labeling requirements.
Step 5: Arrange for Professional Disposal
-
Once the waste container is full, or in accordance with your lab's waste accumulation schedule, contact your EHS department to arrange for pickup.
-
The waste will be transported and disposed of by a certified hazardous waste management vendor, typically via incineration.[1][2][4]
Step 6: Maintain Meticulous Records
-
Document the disposal of all this compound, including quantities and dates. This is a critical component of Good Clinical Practice (GCP) and laboratory safety audits.[2]
Safe Handling Precautions
Prior to disposal, adherence to safe handling procedures is mandatory to minimize exposure.
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
Avoid Contact : Take measures to avoid inhalation and contact with skin and eyes.[1]
-
Emergency Stations : Ensure an eye-wash station and safety shower are readily accessible.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research or clinical setting.
Caption: Logical workflow for the disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pelabresib
For laboratory professionals engaged in the pioneering work of drug development, ensuring a safe handling environment for investigational compounds like Pelabresib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following Personal Protective Equipment (PPE) is recommended to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields | To protect eyes from potential splashes or aerosolized particles.[2] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact with the compound.[2] |
| Body Protection | Impervious Clothing | Laboratory coat or gown | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Suitable Respirator | As needed, based on risk assessment | Recommended when there is a risk of inhaling dust or aerosols, especially when handling the powder form outside of a ventilated enclosure. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety and operational integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to one month).[1][3]
-
Solutions of this compound in solvent should be stored at -80°C for up to six months.[3]
-
Shipping at room temperature is acceptable for periods of less than two weeks.[1]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid dust and aerosol formation.[1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Ensure an accessible safety shower and eye wash station are in the immediate vicinity of the handling area.[1][2]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
4. Spill Management:
-
Use full personal protective equipment during spill cleanup.
-
Prevent further leakage or spillage if it is safe to do so.
-
Keep the spilled material away from drains and water courses.
-
Contain the spill and collect it with an appropriate absorbent material.
5. Disposal Plan:
-
All materials contaminated with this compound should be treated and disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]
-
If institutional procedures do not permit on-site destruction, unused, expired, or damaged study drug should be returned to the supplier for proper disposal.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
